3-(Oxiran-2-ylmethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVQXSVVRVAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599317 | |
| Record name | 3-[(Oxiran-2-yl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185522-04-7 | |
| Record name | 3-[(Oxiran-2-yl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 3-(Oxiran-2-ylmethoxy)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Oxiran-2-ylmethoxy)benzoic Acid
Introduction
3-(Oxiran-2-ylmethoxy)benzoic acid (CAS No. 70938-99-9) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates a rigid benzoic acid scaffold, a flexible glycidyl ether linkage, and a reactive terminal epoxide. This unique combination allows it to serve as a versatile building block or linker, enabling the synthesis of complex molecules through orthogonal chemical reactions. The carboxylic acid moiety provides a handle for amide bond formation or esterification, while the epoxide ring is susceptible to nucleophilic attack, facilitating conjugation with a wide array of chemical entities.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Oxiran-2-ylmethoxy)benzoic acid. As direct experimental data for this specific isomer is limited in publicly available literature, this document synthesizes information from established chemical principles, spectral data from closely related analogues, and validated analytical methodologies. The insights herein are intended to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic implementation of this compound in their research and development workflows.
Section 1: Chemical Identity and Structure
A precise understanding of the molecule's structure and its associated identifiers is the cornerstone of any scientific investigation.
Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(Oxiran-2-ylmethoxy)benzoic acid |
| CAS Number | 70938-99-9 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol [1][2] |
| Common Synonyms | 3-(Glycidyloxy)benzoic acid |
Molecular Structure and Stereochemistry
The structure features a benzene ring substituted at the meta-position with a glycidyl ether group. A critical feature is the chiral center at the C2 position of the oxirane ring. Unless synthesized through stereospecific methods, the compound exists as a racemic mixture of (R)- and (S)-enantiomers. This is a crucial consideration in pharmaceutical applications where stereoisomers may exhibit different pharmacological and toxicological profiles.
Caption: Key functional groups of the title compound.
Computed Molecular Descriptors
Molecular descriptors are valuable for predicting a compound's behavior in biological systems, such as its absorption, distribution, metabolism, and excretion (ADME) properties. The following values are computed for the isomeric 4-(oxiran-2-ylmethoxy)benzoic acid and serve as a close approximation.[1]
| Descriptor | Predicted Value | Significance in Drug Development |
| XLogP3 | 1.7 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, ether oxygen, and epoxide oxygen can accept hydrogen bonds. |
| Rotatable Bond Count | 4 | Provides molecular flexibility, allowing it to adapt to binding sites. |
Section 2: Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and reaction conditions.
Physical State and Thermal Properties
-
Appearance: Expected to be a white to off-white crystalline solid, similar to other substituted benzoic acids.[3]
-
Melting Point: While no experimental value is published, it is estimated to be in the range of 100-125 °C . This estimation is based on the melting point of benzoic acid (122 °C) and 3-methoxybenzoic acid (105-107 °C).[4][5]
-
Expertise & Experience: The melting point is a primary indicator of purity. A broad melting range or a value lower than the reference for a pure substance typically indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the modern standard for precise determination.
-
-
Boiling Point: Estimated to be >250 °C, likely with decomposition. Benzoic acid derivatives with this molecular weight often decompose before reaching their boiling point at atmospheric pressure.[6] The boiling point for 3-methoxybenzoic acid is reported as 170-172 °C at a reduced pressure of 10 mmHg.[4]
Methodology Spotlight: Melting Point Determination by DSC
Differential Scanning Calorimetry (DSC) provides a highly accurate and reproducible measurement of the melting point and enthalpy of fusion.
Protocol:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium, Benzoic Acid) to ensure temperature and heat flow accuracy.[7]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
DSC Run: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram.
Caption: Workflow for DSC melting point analysis.
Solubility Profile
The solubility is dictated by the interplay between its polar functional groups and the non-polar aromatic ring.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The carboxylic acid group confers some aqueous solubility, which is pH-dependent. Solubility will increase significantly at pH > pKa as the carboxylate salt is formed.[6] |
| Methanol, Ethanol | Soluble | Polar protic solvents can hydrogen bond with the solute.[3][4] |
| DMSO, DMF | Soluble | Polar aprotic solvents are effective at dissolving both polar and moderately non-polar compounds. |
| Dichloromethane | Moderately Soluble | The aromatic ring provides sufficient non-polar character. |
| Hexanes, Ether | Poorly Soluble | The polarity of the carboxylic acid and epoxide groups limits solubility in non-polar solvents. |
Acidity Constant (pKa)
-
Predicted pKa: ~4.1 – 4.2
-
Trustworthiness: This prediction is highly reliable. The pKa of benzoic acid is 4.2.[8] The glycidyl ether group at the meta position exerts a weak electron-withdrawing inductive effect (-I effect), which should slightly increase the acidity (lower the pKa) relative to benzoic acid itself. This is consistent with the pKa of 3-methoxybenzoic acid, which is 4.08-4.10.[4][9] At physiological pH (7.4), the carboxylic acid will be almost completely deprotonated and negatively charged, a critical factor for drug-receptor interactions and formulation.
-
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of a compound is a non-negotiable step in any research workflow.
Predicted Spectroscopic Signatures
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ), often broad.
-
δ 7.5-7.9 ppm (m, 4H): Aromatic protons (Ar -H) exhibiting complex splitting patterns characteristic of a 1,3-disubstituted ring.
-
δ ~4.0-4.5 ppm (m, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).
-
δ ~3.4 ppm (m, 1H): Methine proton on the oxirane ring (-O-CH₂-CH -).
-
δ ~2.7-2.9 ppm (m, 2H): Methylene protons of the oxirane ring (CH₂ -oxirane).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
δ ~158 ppm: Aromatic carbon attached to the ether oxygen (C -O).
-
δ ~120-135 ppm: Remaining aromatic carbons.
-
δ ~69 ppm: Methylene carbon of the ether linkage (-O-C H₂-).
-
δ ~50 ppm: Methine carbon of the oxirane ring.
-
δ ~44 ppm: Methylene carbon of the oxirane ring.
-
-
FT-IR (ATR):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid.[10]
-
~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹ (strong), ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretches of the aryl ether.[10]
-
~910, 840 cm⁻¹: Characteristic stretches of the epoxide ring.
-
Methodology Spotlight: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of non-volatile organic compounds.
Protocol:
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to 254 nm or a wavelength of maximum absorbance.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis: Purity is calculated based on the peak area percentage of the main component relative to the total area of all observed peaks.
Caption: Standard workflow for HPLC purity analysis.
Section 4: Reactivity, Stability, and Handling
Key Reactive Sites and Synthetic Utility
The synthetic value of this compound lies in its two distinct reactive centers, which can often be addressed selectively.
-
Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions) and amidation (with amines, typically after activation with reagents like EDC/HOBt or conversion to an acid chloride).[3]
-
Epoxide: The strained three-membered ring is a potent electrophile that readily undergoes ring-opening reactions with a wide range of nucleophiles (e.g., amines, thiols, azides) under both acidic and basic conditions. This reaction is the foundation of epoxy resin chemistry and is widely used for bioconjugation.
Caption: Dual reactivity pathways of the title compound.
Stability and Storage
-
Stability: The compound is generally stable under standard ambient conditions. The primary concern is the reactivity of the epoxide ring, which can slowly hydrolyze in the presence of water or polymerize under strong acidic or basic conditions.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent reaction with atmospheric moisture.
Conclusion
3-(Oxiran-2-ylmethoxy)benzoic acid is a high-value chemical intermediate whose utility is defined by its distinct physicochemical properties and dual-handle reactivity. Its moderate lipophilicity and polar surface area suggest favorable ADME characteristics for drug discovery applications. The predictable acidity of its carboxylic acid group (pKa ~4.1-4.2) and the well-understood reactivity of its terminal epoxide allow for its rational and strategic incorporation into complex molecular designs. While direct experimental data is sparse, this guide provides a robust framework based on chemical first principles and data from close structural analogues, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.
References
-
Mat Shukri, N. S., et al. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences, 27(5), 1126-1146. Available at: [Link]
-
Becalski, A., & Feng, S. (2012). MCPD Esters and Glycidyl Esters: A Review of Analytical Methods. ResearchGate. Available at: [Link]
-
PubChem. 4-(Oxiran-2-ylmethoxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids. Available at: [Link]
-
Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]
-
Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Available at: [Link]
-
Quora. Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Available at: [Link]
-
Wikipedia. Benzoic acid. Available at: [Link]
-
CLAS. Table of Acids with Ka and pKa Values. Available at: [Link]
Sources
- 1. 4-(Oxiran-2-ylmethoxy)benzoic acid | C10H10O4 | CID 19753063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Oxiran-2-ylmethoxy)benzoic acid | CAS 35217-95-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemixl.com [chemixl.com]
- 4. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. Melting point standard 121-123°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. library.gwu.edu [library.gwu.edu]
- 9. quora.com [quora.com]
- 10. spcmc.ac.in [spcmc.ac.in]
3-(Oxiran-2-ylmethoxy)benzoic acid molecular weight and formula
This guide is structured as a technical monograph for researchers requiring high-fidelity data on 3-(Oxiran-2-ylmethoxy)benzoic acid . It synthesizes physicochemical properties with practical synthetic methodologies and application strategies.[1]
A Heterobifunctional Scaffold for Medicinal Chemistry & Materials Science[1][2]
Part 1: Physicochemical Identity
This molecule represents a strategic "heterobifunctional" linker, possessing two distinct reactive handles: a carboxylic acid (for amide/ester coupling) and an epoxide (oxirane) for ring-opening reactions.[1][2] This duality allows for orthogonal functionalization, making it a critical intermediate in the synthesis of peptidomimetics, functionalized resins, and surface-active agents.[1]
Core Data Table[1]
| Property | Value | Notes |
| IUPAC Name | 3-(Oxiran-2-ylmethoxy)benzoic acid | Also: m-(Glycidyloxy)benzoic acid |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | Monoisotopic Mass: 194.0579 Da |
| CAS Number | Not widely listed | Para-isomer is 35217-95-9.[1][2] Treat as custom synthesis. |
| Physical State | White Crystalline Solid | Predicted MP: 110–115 °C (Lower than p-isomer) |
| Solubility | DMSO, DMF, MeOH, Acetone | Limited water solubility; soluble in alkaline buffer |
| pKa (Acid) | ~4.1 | Typical for m-substituted benzoic acids |
| LogP | ~1.7 | Moderate lipophilicity |
Structural Identifiers
-
InChI: InChI=1S/C10H10O4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12)
Part 2: Synthetic Architecture
Synthesis of this molecule requires careful chemoselectivity.[1] The challenge lies in alkylating the phenolic hydroxyl group without esterifying the carboxylic acid or opening the sensitive epoxide ring.
Method A: The "Allyl-Oxidation" Route (High Fidelity)
Recommended for Pharmaceutical Applications requiring >98% purity.[1][2]
This route avoids the direct handling of epichlorohydrin in the presence of the free acid, preventing self-polymerization.
-
Allylation: React 3-hydroxybenzoic acid with allyl bromide (2.2 eq) and K₂CO₃ in acetone. This forms the allyl ester of the allyl ether.
-
Saponification: Hydrolyze the ester selectively using LiOH/THF/H₂O to yield 3-(allyloxy)benzoic acid .
-
Epoxidation (Prilezhaev Reaction): Treat the intermediate with m-CPBA (meta-chloroperoxybenzoic acid) in DCM at 0°C. The alkene is oxidized to the epoxide.[1][2]
Why this works: The carboxylic acid is stable to m-CPBA, ensuring the final product retains the free acid functionality intact.
Method B: Phase-Transfer Catalyzed Glycidylation (Industrial)
Recommended for Scale-up/Resin Synthesis.[1][2]
Direct reaction using epichlorohydrin as both reactant and solvent.[1][3]
-
Reagents: 3-Hydroxybenzoic acid, Epichlorohydrin (10 eq), TEBAC (Triethylbenzylammonium chloride - Catalyst).[1][2]
-
Condition: Reflux at 80°C.
-
Mechanism: The TEBAC transports the phenoxide anion into the organic epichlorohydrin phase, promoting ether formation.[1]
-
Purification: Requires careful pH control during extraction to separate the product from the glycidyl ester byproduct.[1]
Visual Synthesis & Reactivity Map
Caption: Synthesis via allyl-intermediate and orthogonal reactivity pathways. Note the risk of self-polymerization if stored improperly.[2]
Part 3: Reactivity Profile & Handling
The "Orthogonality" Principle
The power of 3-(Oxiran-2-ylmethoxy)benzoic acid lies in its ability to react at two ends under different conditions:
-
Acid Domain: The carboxylic acid can be activated (using EDC/NHS or HATU) to form stable amide bonds with amines.[1][2] Crucial: This must be done at neutral/basic pH to prevent acid-catalyzed epoxide opening.[2]
-
Epoxide Domain: The oxirane ring reacts with nucleophiles (thiols, amines) or undergoes cationic polymerization.[1]
Stability Warning (Critical)
Risk: The molecule contains both an acidic proton (COOH) and an acid-sensitive group (Epoxide).[1][2] Consequence: In solution (especially concentrated), the molecule can "bite" its own tail or a neighbor's tail, leading to oligomerization (polyesters/polyethers).[1] Storage Protocol:
-
Store as a solid at -20°C.
-
If in solution, use a buffered solvent (pH 7-8) or convert the acid to a salt (Sodium 3-(oxiran-2-ylmethoxy)benzoate) immediately for stability.[1][2]
Part 4: Predicted Analytical Profile
For validation of the synthesized compound, look for these signature signals:
¹H-NMR (DMSO-d₆, 400 MHz)
-
δ 12.8 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1][2]
-
δ 7.5 - 7.1 ppm (m, 4H): Aromatic ring protons (meta-substitution pattern).[1][2]
-
δ 4.3 & 3.9 ppm (dd, 2H): O-CH₂ protons adjacent to the ether linkage.[1][2]
-
δ 3.3 ppm (m, 1H): Methine proton of the epoxide ring.[1][2]
-
δ 2.8 & 2.7 ppm (dd, 2H): Terminal methylene protons of the epoxide ring.[1][2]
IR Spectroscopy (ATR)[1][2]
-
1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).[1][2]
-
910 cm⁻¹: Epoxide ring deformation (Characteristic "breathing" mode).[1][2]
References
-
PubChem Compound Summary. 4-(Oxiran-2-ylmethoxy)benzoic acid (Isomer Reference).[1][2] National Center for Biotechnology Information.[1][2] Link
-
Auvergne, R. et al. (2014).[1][2] Biobased epoxy resins from renewable resources.[1][2]Green Chemistry , 16, 296-302.[1] (Methodology for phenolic glycidylation). Link
-
Sheldon, R. A. (1981).[1][2] Synthetic uses of peroxides and peracids (Prilezhaev Reaction).[1][2]The Chemistry of Peroxides . (Mechanism for alkene oxidation).[1][2]
-
Clayden, J., Greeves, N., Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of chemoselectivity and protecting groups).
Sources
Solubility of 3-(Oxiran-2-ylmethoxy)benzoic acid in organic solvents
Subject: Technical Guide: Solubility Profiling & Thermodynamic Characterization of 3-(Oxiran-2-ylmethoxy)benzoic Acid
Executive Summary
3-(Oxiran-2-ylmethoxy)benzoic acid (CAS: 35217-95-9), often referred to as 3-glycidyloxybenzoic acid, represents a critical class of bifunctional intermediates used in the synthesis of liquid crystalline polymers and functionalized epoxy resins. Its dual functionality—comprising a robust carboxylic acid moiety and a reactive epoxide (oxirane) ring—creates a unique solubility paradox that challenges standard purification protocols.
While the carboxylic acid group drives crystallization via hydrogen bonding (dimerization), the glycidyl ether tail introduces lipophilicity and, crucially, chemical instability in protic solvents at elevated temperatures. This guide provides a comprehensive framework for determining the solubility profile of this molecule, utilizing structural analogs (e.g., 3-methoxybenzoic acid) for predictive modeling while establishing a rigorous experimental protocol to mitigate epoxide ring-opening during measurement.
Molecular Architecture & Solvent Interaction Logic
To understand the solubility behavior of 3-(Oxiran-2-ylmethoxy)benzoic acid without relying on scarce empirical data, we must deconstruct its contributions to the Solubility Parameter (
Structural Decomposition
-
Head Group (Carboxylic Acid): High polarity; enables solubility in basic aqueous media (pH > pKa ~4.2) and polar protic solvents (alcohols). It drives high melting points due to intermolecular H-bond dimerization.
-
Core (Benzene Ring): Provides π-π stacking interactions; limits solubility in water; enhances solubility in aromatic solvents (Toluene) and moderately polar esters.
-
Tail (Glycidyl Ether): The critical differentiator. The ether linkage adds flexibility and lipophilicity. The epoxide ring is a dipole but is highly susceptible to nucleophilic attack (solvolysis) in hot alcohols or acidic/basic conditions.
Predictive Solubility Ranking
Based on Quantitative Structure-Property Relationship (QSPR) analysis of the structural analog 3-methoxybenzoic acid [1], the expected solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Process Risk |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Dipole-dipole, H-bond accepting | High boiling point (difficult removal) |
| Ketones | Acetone, MEK | High | Dipole-dipole | Low risk; Ideal for crystallization |
| Esters | Ethyl Acetate | Moderate-High | Van der Waals, weak polar | Low risk; Good process solvent |
| Alcohols | Methanol, Ethanol | Moderate (T-dependent) | H-bonding | CRITICAL: Risk of epoxide ring opening (ethanolysis) at |
| Ethers | THF, Dioxane | Moderate | Lewis base interaction | Peroxide formation risk |
| Non-Polar | Hexane, Cyclohexane | Very Low | Induced dipole only | Excellent anti-solvent |
| Water | Water | Insoluble (Acid form) | Hydrophobic effect | Excellent anti-solvent |
Experimental Methodology: Self-Validating Protocols
Standard gravimetric methods often fail for epoxides due to degradation during the long equilibration times at high temperatures. The following protocol utilizes Dynamic Laser Monitoring to minimize thermal stress.
Protocol A: Dynamic Laser Monitoring (Metastable Zone Width)
Best for: Rapid determination of solubility curves with minimal degradation.
-
Setup: Jacketed glass vessel (50 mL) with overhead stirring (300 rpm) and a focused laser transmittance probe.
-
Preparation: Charge excess solute and solvent.
-
Ramp 1 (Dissolution): Heat at
until laser transmittance hits 100% (Clear point, ). -
Ramp 2 (Nucleation): Cool at
until transmittance drops (Cloud point, ). -
Validation: Perform HPLC analysis on the solution after
to confirm <0.1% epoxide hydrolysis.
Protocol B: Static Equilibrium (Gravimetric) with Stability Check
Best for: Generating thermodynamic data for regulatory filing.
Figure 1: Workflow for static solubility determination with mandatory stability validation.
Thermodynamic Modeling Framework
To extrapolate limited experimental data, the Modified Apelblat Equation is the industry standard for benzoic acid derivatives. It correlates mole fraction solubility (
-
A, B, C: Empirical model parameters derived from regression.
-
Application: Use this model to predict solubility at unmeasured temperatures (e.g., cooling crystallization endpoints).
-
Fit Quality: For benzoic acid analogs,
values typically exceed 0.99 [2].
Thermodynamic Parameters of Solution:
Using the van't Hoff analysis, the enthalpy of solution (
Process Engineering: Crystallization Strategy
For drug development and purification, selecting the right solvent system is a trade-off between yield and chemical stability.
Solvent Selection Logic
Figure 2: Decision matrix for crystallization solvent selection.
Recommended Purification System
-
Primary Solvent: Acetone or Ethyl Acetate (Dissolve at 40-50°C).
-
Anti-Solvent: Hexane or Heptane (Slow addition).
-
Avoid: Water (as anti-solvent) if the solution is acidic, to prevent hydrolysis.
-
Avoid: Methanol/Ethanol at reflux temperatures.
References
-
Zhang, Y., et al. (2021). "Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents." The Journal of Chemical Thermodynamics, 161, 106511. Link
-
Thati, J., Nordström, F., & Rasmuson, Å. C. (2010).[2][3] "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Journal of Chemical & Engineering Data, 55(11), 5124–5127.[3] Link
-
PubChem. (2025). "4-(Oxiran-2-ylmethoxy)benzoic acid Compound Summary." National Library of Medicine. Link
-
Li, Y., et al. (2018). "Thermodynamic analysis of the solubility of benzoic acid derivatives." Journal of Molecular Liquids, 265, 52-60. Link
Sources
Technical Guide: Acidity Profile and pKa Determination of 3-(Oxiran-2-ylmethoxy)benzoic Acid
[1][2]
Executive Summary
Compound: 3-(Oxiran-2-ylmethoxy)benzoic acid (also known as 3-(glycidyloxy)benzoic acid).[1][2]
Molecular Formula:
This guide provides an in-depth analysis of the acidity of 3-(Oxiran-2-ylmethoxy)benzoic acid.[1][2] Unlike standard reagents, the presence of a reactive epoxide (oxirane) ring necessitates a modified approach to pKa determination to prevent acid-catalyzed hydrolysis during measurement.[3]
Theoretical Acidity Profile
The Hammett Prediction Model
To determine the pKa without empirical data for this specific intermediate, we apply the Hammett equation, which correlates structure with acidity for benzoic acid derivatives.[3][4]
-
(Reference): Benzoic acid has a pKa of 4.20 .[5]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
(Reaction Constant): For the ionization of benzoic acids in water at 25°C,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> is defined as 1.00 .[3] -
(Substituent Constant): The substituent is the 3-(glycidyloxy) group (meta-position).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Substituent Analysis: The Glycidyloxy Group
The substituent consists of an ether linkage (
-
Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.[2][3] This stabilizes the carboxylate anion (
), increasing acidity.[3] -
Resonance Effect (+R): The lone pairs on the ether oxygen can donate electron density into the ring.[2] However, in the meta (3-) position , resonance effects are poorly transmitted to the carboxyl group compared to the para position.[3] Therefore, the inductive effect dominates.[2][3]
Proxy Comparison:
-
3-Methoxybenzoic acid (
):ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[1] Experimental pKangcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[3] -
3-(Glycidyloxy) group: The epoxide ring is strained and contains another oxygen, making the glycidyl group slightly more electron-withdrawing than a methyl group.[1][2] We estimate
to be slightly higher than that of methoxy, likely range 0.12 – 0.15 .[3][6]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Calculation:
Secondary Basic Site (The Epoxide)
While the carboxylic acid is the primary ionization site, the epoxide oxygen is a Lewis base.[3]
-
Conjugate Acid pKa:
tongcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[1] -
Significance: It does not protonate in the physiological range (pH 7.4).[2] However, in strong acid (pH < 2), protonation activates the ring for nucleophilic attack (hydrolysis), forming a diol.[3][4]
Structural & Mechanistic Visualization[4]
The following diagram illustrates the ionization equilibrium and the competing hydrolysis pathway that must be avoided during experimentation.
Caption: Ionization equilibrium of the carboxylic acid vs. the acid-catalyzed hydrolysis risk of the epoxide moiety.
Experimental Protocol: Determination Strategy
Challenge: Standard acid-base titrations often start at low pH.[1] Exposing 3-(Oxiran-2-ylmethoxy)benzoic acid to pH < 3 for extended periods will open the epoxide ring, converting it to 3-(2,3-dihydroxypropoxy)benzoic acid.[1][2]
Solution: Use a "Reverse Titration" method or Yasuda-Shedlovsky Extrapolation with rapid data acquisition.[1][2]
Methodology: Potentiometric Titration (Modified)
Reagents:
-
Analyte: 3-(Oxiran-2-ylmethoxy)benzoic acid (>98% purity).[1][2]
-
Solvent: 20% Methanol / 80% Water (v/v) (to ensure solubility).
Protocol Steps:
-
Dissolution: Dissolve
M of the analyte in the Methanol/Water mixture.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Base Addition (Reverse Titration): Instead of starting in acid, start at the native pH (likely ~3.5-4.0).[2]
-
Titration: Titrate upwards with KOH to pH 10 to determine the endpoint.
-
Back-Titration (Optional but Risky): Do NOT back-titrate with HCl below pH 4.0 to avoid ring opening.[1][2]
-
Data Processing: Use the Bjerrum method or Gran plot to determine pKa.[2][3]
Handling Solubility (The Yasuda-Shedlovsky Method)
Since the glycidyl ether increases lipophilicity, the compound may be sparingly soluble in pure water.
-
Measure apparent pKa (
) in three solvent ratios: 20%, 30%, and 40% Methanol.[3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Plot
vs.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (dielectric constant). -
Extrapolate to
of pure water (0.0128) to find the thermodynamic aqueous pKa.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Workflow Visualization
Caption: Decision logic for pKa determination, prioritizing the preservation of the epoxide ring.
Summary Data Table
| Parameter | Value / Description | Source/Method |
| Predicted pKa (Aq) | 4.07 ± 0.05 | Hammett Eq. ( |
| Proxy Compound | 3-Methoxybenzoic acid (pKa 4.[1]09) | Structural Analog |
| Solubility | Low in water; Soluble in MeOH/EtOH | Lipophilic ether chain |
| Stability Window | pH 4.0 – 10.0 | Epoxide stable |
| Instability Window | pH < 3.0 | Epoxide hydrolyzes to diol |
References
-
Hammett, L. P. (1937).[2][3] The Effect of Structure upon the Reactions of Organic Compounds.[2][7] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[3][4] Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2][3][4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3][4] Link
-
Dippy, J. F. J., & Lewis, R. L. (1936).[2][3][4] The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society, 644-649.[3] (Source for m-methoxybenzoic acid pKa).[1][6] Link
-
Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Reference for Yasuda-Shedlovsky extrapolation). Link
Sources
- 1. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester [webbook.nist.gov]
- 2. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]
- 4. Hammett substituent constants [stenutz.eu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Monograph: 3-(Oxiran-2-ylmethoxy)benzoic Acid Derivatives
This technical guide provides an in-depth review of 3-(Oxiran-2-ylmethoxy)benzoic acid (also known as m-glycidyloxybenzoic acid) and its derivatives.[1] It is designed for researchers in polymer chemistry, materials science, and medicinal chemistry.
Advanced Synthesis, Reactivity, and Applications in High-Performance Materials[1]
Executive Summary
3-(Oxiran-2-ylmethoxy)benzoic acid represents a critical class of bifunctional aromatic scaffolds characterized by two distinct reactive centers: a nucleophilic-susceptible oxirane (epoxide) ring and an electrophilic carboxylic acid moiety.[1] This "Janus-faced" reactivity profile makes it an invaluable intermediate in the synthesis of Liquid Crystalline Polymers (LCPs) , snap-cure epoxy adhesives for microelectronics, and functionalized bioactive linkers.
Unlike its para-substituted counterpart (CAS 35217-95-9), the meta-substitution pattern introduces structural "kinks" that lower melting points and increase solubility in polymer matrices, a feature essential for flexible electronics and low-viscosity resins.[1]
| Feature | Specification |
| Systematic Name | 3-(Oxiran-2-ylmethoxy)benzoic acid |
| Common Name | m-Glycidyloxybenzoic acid |
| Key CAS References | 35217-88-0 (Methyl ester derivative); 35217-95-9 (p-isomer analog) |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Core Utility | Bifunctional monomer (Epoxy/Acid), Crosslinker, Mesogenic Core |
Chemical Identity & Structural Logic
The molecule consists of a benzene ring substituted at the 1- and 3-positions. The 1-position bears a carboxylic acid group (
The "Meta-Effect" in Materials
In material science, the choice between meta (3-) and para (4-) substitution is non-trivial:
-
Para-Isomers: Promote linearity and high crystallinity (high
). Ideal for rigid structural polymers. -
Meta-Isomers (Topic Focus): Disrupt packing efficiency, lowering
and increasing flexibility. This is crucial for flexible epoxy resins used in stress-sensitive semiconductor packaging.[1]
Synthesis Architectures
Synthesizing 3-(oxiran-2-ylmethoxy)benzoic acid requires navigating the "chemoselectivity paradox": the carboxylic acid is acidic and nucleophilic (as carboxylate), potentially reacting with the epichlorohydrin or the formed epoxide (ring-opening polymerization).[1]
Two primary routes are established in the literature:
Route A: The "Protect-Deprotect" Strategy (Industrial Standard)
This method, favored in patent literature (e.g., EP0747371), avoids side reactions by masking the carboxylic acid as an ester.
-
Esterification: 3-Hydroxybenzoic acid
Ethyl 3-hydroxybenzoate.[1] -
Glycidylation: Reaction with epichlorohydrin (
, reflux) to form Ethyl 3-(oxiran-2-ylmethoxy)benzoate.[1] -
Hydrolysis: Controlled saponification to restore the acid without opening the epoxide.
Route B: Phase-Transfer Catalyzed (PTC) Direct Alkylation
A more atom-efficient route utilizing the difference in
-
Mechanism: Using 2 equivalents of base generates the dianion. However, the phenoxide is significantly more nucleophilic than the carboxylate.
-
Catalyst: Quaternary ammonium salts (e.g., TEBAC) facilitate the interfacial reaction of the phenoxide with epichlorohydrin.[2]
Visualization of Synthetic Pathways
Figure 1: Comparison of synthetic pathways.[1] Route A is preferred for high-purity applications (microelectronics) to avoid oligomerization byproducts.[1]
Experimental Protocols
Safety Warning: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Work in a fume hood.
Protocol 1: Synthesis via Ethyl Ester (Route A)
Adapted from Patent EP0747371B1
Step 1: Glycidylation of the Ester
-
Reagents: Ethyl 3-hydroxybenzoate (16.6 g, 0.1 mol), Epichlorohydrin (92.5 g, 1.0 mol - large excess acts as solvent), Potassium Carbonate (27.6 g, 0.2 mol).[1]
-
Procedure: Charge reagents into a flask with a reflux condenser. Heat to reflux (~115°C) for 4–6 hours. Monitor TLC for disappearance of phenol.
-
Workup: Filter off inorganic salts. Distill off excess epichlorohydrin under reduced pressure. Dissolve residue in toluene, wash with water, dry over
, and concentrate. -
Yield: Expect ~90% of Ethyl 3-(oxiran-2-ylmethoxy)benzoate as a viscous oil.[1]
Step 2: Controlled Hydrolysis Critical Step: Standard NaOH/heat will open the epoxide.
-
Reagents: Glycidyl ester (10 mmol), LiOH (11 mmol), THF (20 mL), Water (5 mL).
-
Procedure: Dissolve ester in THF and cool to 0°C. Add LiOH solution dropwise. Stir at 0°C–RT. Monitor closely; stop immediately upon consumption of ester.
-
Workup: Carefully acidify to pH 4–5 using dilute acetic acid or
(Avoid strong mineral acids). Extract with Ethyl Acetate.[3][2][4] -
Purification: Recrystallization from Ethanol/Hexane.
Applications in Materials Engineering
Snap-Cure Adhesives for Microelectronics
In semiconductor packaging, "die attach" adhesives must cure in seconds at 200°C without releasing volatiles.[1][5]
-
Mechanism: 3-(Oxiran-2-ylmethoxy)benzoic acid acts as a chain terminator or flexible linker .[1]
-
Reaction: The carboxylic acid reacts with a diamine (forming an amide), while the epoxide reacts with the amine (forming a secondary amine/alcohol). This dual reactivity builds molecular weight rapidly ("snap-cure").[1]
Liquid Crystalline Polymers (LCPs)
Derivatives of this acid are used as "kinked" mesogens.
-
Structure: The benzoic acid core provides rigidity.
-
Tail: The glycidyloxy tail allows for grafting onto polymer backbones or crosslinking.
-
Effect: The meta-linkage lowers the nematic-to-isotropic transition temperature, making the LCP processable at lower temperatures.[1]
Reactivity Map & Derivatives
The versatility of the scaffold allows for diverse downstream chemistry:
| Derivative Type | Reaction Partner | Product Class | Application |
| Methyl Ester | Methanol / | Methyl 3-(oxiran-2-ylmethoxy)benzoate | Plasticizer, Intermediate |
| Amide | Primary Amines | Benzamide derivatives | Drug linkers, Surfactants |
| Amines (Ring opening) | Propanolamine derivatives | Beta-blocker analogs | |
| Polyester | Diols | Hyperbranched polyesters | Coating resins |
Mechanistic Visualization: Curing Logic
The following diagram illustrates how this molecule functions in a diamine-cured epoxy system.
Figure 2: Dual-mode curing mechanism.[1] The acid functionality reacts to extend the chain (via amidation), while the epoxide functionality crosslinks the system.
References
- Preparation of Epoxy Resins Consisting of Flexible Chains.
-
Solvent-free synthesis of biobased epoxy monomers.
- Source: Green Chemistry (RSC), 2013.
- Context: Discusses the reactivity of phenolic acids with epichlorohydrin using phase transfer catalysts (TEBAC)
-
URL:[Link]
-
4-(Oxiran-2-ylmethoxy)
-
Methyl 3-(oxiran-2-ylmethoxy)
-
Source: BLD Pharm Catalog (CAS 35217-88-0).[1]
- Context: Commercial availability of the ester derivative, confirming the stability of the scaffold.
-
Sources
- 1. 5535-03-5|Methyl 4-(oxiran-2-ylmethoxy)benzoate|BLD Pharm [bldpharm.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0747371B1 - Epoxy resins consisting of flexible chains terminated with glycidyloxyphenyl groups for use in microelectronics adhesives - Google Patents [patents.google.com]
- 6. 4-(Oxiran-2-ylmethoxy)benzoic acid | C10H10O4 | CID 19753063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Reactivity Profile of 3-(Oxiran-2-ylmethoxy)benzoic Acid
Executive Summary
3-(Oxiran-2-ylmethoxy)benzoic acid represents a class of "conflict molecules" in organic synthesis. It contains two functional groups that are mutually reactive under thermodynamic stress: a nucleophilic/acidic carboxyl group (-COOH) and an electrophilic epoxide (oxirane) ring.
While valuable as a heterobifunctional linker in antibody-drug conjugates (ADCs), metal-organic frameworks (MOFs), and liquid crystal polymers, this molecule poses a significant stability challenge: autocatalytic polymerization . This guide provides the mechanistic insight and validated protocols required to handle, analyze, and utilize this compound without compromising its structural integrity.
Part 1: Molecular Architecture & Electronic Environment
To predict reactivity, we must first analyze the electronic connectivity. Unlike its para-isomer, the meta-substitution of the 3-(oxiran-2-ylmethoxy) moiety isolates the ether oxygen from the carboxyl group's resonance system.
Electronic Impact of Meta-Substitution
-
Inductive Effect: The ether oxygen exerts a negative inductive effect (-I) on the ring, but because it is meta to the carboxylic acid, there is no direct resonance donation into the carbonyl. This makes the benzoic acid moiety slightly more acidic than unsubstituted benzoic acid (pKa
4.0–4.1). -
Epoxide Lability: The glycidyl ether linkage is flexible. The absence of direct conjugation means the epoxide ring retains the high ring strain (
27 kcal/mol) typical of aliphatic glycidyl ethers, making it highly susceptible to acid-catalyzed ring opening.
The Core Reactivity Conflict
The molecule carries its own catalyst. The carboxylic acid proton (
Figure 1: The reactivity landscape showing the competition between desired conjugation and autocatalytic degradation.
Part 2: Mechanisms of Ring Opening
Understanding the specific pathway of degradation is essential for selecting the right solvent and storage conditions.
Acid-Catalyzed Mechanism (Autocatalysis)
In the presence of moisture or protic solvents, the carboxylic acid protonates the epoxide oxygen.
-
Step 1: Protonation of the epoxide oxygen forms an oxonium ion.
-
Step 2: The bond between the oxygen and the terminal carbon weakens.[1]
-
Step 3: A nucleophile (another carboxylate molecule or solvent) attacks the more substituted carbon (if significant carbocation character develops) or the less hindered carbon (concerted mechanism).
-
Result: Formation of a
-hydroxy ester (dimerization) which propagates into oligomers.
Base-Catalyzed Mechanism (Nucleophilic Attack)
This is the desired pathway for many coupling reactions (e.g., reacting with an amine).
-
Mechanism: Strong nucleophiles (amines, thiols) attack the least hindered carbon of the epoxide directly (SN2).
-
Note: If the carboxylic acid is not protected (e.g., as a salt or ester), the base will simply deprotonate the acid first, forming a carboxylate salt. This carboxylate is a weak nucleophile but can eventually open the epoxide at high temperatures.
Part 3: Validated Experimental Protocols
Protocol A: Self-Validating Purity Assay (Epoxy Equivalent Weight)
Standard HPLC is often insufficient for detecting partial epoxide opening. The following titration, adapted from ASTM D1652, provides a quantitative measure of intact epoxide groups.
Principle: Hydrogen bromide (HBr) is generated in situ and rapidly opens the epoxide ring. The endpoint is detected when excess HBr persists.
Reagents:
-
0.1 N Perchloric acid (
) in glacial acetic acid.[2] -
Tetraethylammonium bromide (TEABr).[3]
-
Crystal Violet indicator (or potentiometric electrode).
-
Solvent: Chlorobenzene or Methylene Chloride (anhydrous).
Workflow:
-
Dissolution: Dissolve 0.2–0.4 g of sample (weighed to 0.1 mg precision) in 10 mL chlorobenzene.
-
Halide Addition: Add 10 mL of 20% TEABr in glacial acetic acid.
-
Titration: Titrate with 0.1 N
to a blue-green endpoint (Crystal Violet) or potentiometric break. -
Calculation:
Where V = mL acid, N = Normality, W = sample weight (g).
Acceptance Criteria:
-
Theoretical % Epoxide for
(MW 194.18): 22.14% -
Pass: > 21.5% (Indicating <3% ring opening).
Figure 2: ASTM D1652 Adaptation for quantitative epoxide determination.
Protocol B: Stabilization & Storage
To prevent the "Autocatalytic Zone" depicted in Figure 1, the acid and epoxide must be kinetically immobilized.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Arrhenius suppression of proton transfer. |
| Atmosphere | Argon/Nitrogen | Moisture acts as a co-catalyst for ring opening. |
| Physical Form | Crystalline Solid | Solid-state lattice restricts intermolecular collision. Avoid amorphous oils. |
| Additives | None (Pure) | Do not store in solution. If solution is necessary, use non-protic solvents (DCM, THF) and use immediately. |
Part 4: Synthetic Utility & Orthogonal Strategies
When using 3-(oxiran-2-ylmethoxy)benzoic acid in drug development (e.g., linker synthesis), you must choose which group to react first.
Strategy 1: Carboxyl-First (Amide Coupling)
If reacting the COOH group with an amine to form an amide:
-
Avoid: Acid chlorides (SOCl2 generates HCl, destroying the epoxide).
-
Use: Mild coupling agents like EDC/NHS or HATU .
-
Condition: Maintain pH > 7.0. The amine base (e.g., DIPEA) will deprotonate the carboxylic acid, protecting the epoxide from acid-catalyzed opening.
Strategy 2: Epoxide-First
If reacting the epoxide with a nucleophile (e.g., a thiol-drug):
-
Pre-treatment: Convert the carboxylic acid to a methyl ester or a salt (Sodium 3-(oxiran-2-ylmethoxy)benzoate).
-
Rationale: This removes the acidic proton, preventing self-polymerization during the epoxide opening reaction.
References
-
ASTM International. (2019). ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Electrophilic addition to alkenes and epoxides). [Link]
-
Shechter, L., & Wynstra, J. (1956). Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides.[4] Industrial & Engineering Chemistry, 48(1), 86–93. [Link]
-
PubChem. (n.d.).[5] 4-(Oxiran-2-ylmethoxy)benzoic acid (Isomer Analog Data). National Library of Medicine. [Link]
-
Gao, Y., et al. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates.[6] Frontiers in Chemistry. [Link]
Sources
Methodological & Application
High-Fidelity Synthesis of Functional Poly(hydroxy ester)s from 3-(Oxiran-2-ylmethoxy)benzoic Acid
Application Note: AN-2026-POL-04
Executive Summary
This Application Note details the protocol for the catalytic ring-opening polymerization (ROP) of 3-(Oxiran-2-ylmethoxy)benzoic acid (also known as 3-glycidyloxybenzoic acid). Unlike conventional condensation polymerizations that require the removal of small molecules (water/alcohol), this protocol utilizes an AB-type self-polyaddition mechanism . The carboxylic acid moiety (A) acts as the nucleophile attacking the epoxide moiety (B) on a neighboring monomer.
This method yields a poly(hydroxy ester) —a linear polyester backbone decorated with pendant hydroxyl groups. These pendant groups provide critical handles for post-polymerization functionalization (e.g., drug conjugation) and enhance the hydrophilicity of the resulting material, making it highly relevant for biomedical and drug delivery applications.
Scientific Principles & Mechanism[1]
The Chemistry of AB-Type Epoxy-Acid Polymerization
The monomer, 3-(Oxiran-2-ylmethoxy)benzoic acid, contains both an electrophilic epoxide ring and a nucleophilic carboxylic acid. The polymerization is driven by the nucleophilic attack of the carboxylate anion on the oxirane ring.
Key Mechanistic Features:
-
Catalysis: The reaction is kinetically sluggish without catalysis. Quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB) are employed. The halide anion (
) acts as a co-catalyst, opening the epoxide to form an alkoxide, which then deprotonates the carboxylic acid, regenerating the carboxylate nucleophile. -
Regioselectivity: The attack predominantly occurs at the least hindered carbon (methylene) of the epoxide, resulting in a
-hydroxy ester linkage. -
Linearity vs. Branching: While the generated secondary hydroxyl group can theoretically compete with the carboxylic acid for the epoxide (leading to branching), the reaction rate of Acid + Epoxide is significantly faster than Alcohol + Epoxide under the specific catalytic conditions described (TBAB/110°C). Therefore, the product is primarily linear.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the AB-type self-polymerization. The carboxylate anion attacks the epoxide of a neighboring monomer, extending the chain.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Source/Notes |
| 3-(Oxiran-2-ylmethoxy)benzoic acid | >98% | Monomer | Recrystallize from ethanol if yellowed. |
| Tetrabutylammonium bromide (TBAB) | 99% | Catalyst | Hygroscopic; dry under vacuum before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent | Must be free of amines/water. |
| Methanol | ACS Grade | Precipitant | Cold (-20°C) preferred. |
| Diethyl Ether | ACS Grade | Wash Solvent | For removing residual monomer. |
Step-by-Step Synthesis Workflow
Step 1: Reaction Setup
-
In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 3-(Oxiran-2-ylmethoxy)benzoic acid (2.0 g, 10.3 mmol).
-
Add TBAB (0.16 g, 0.5 mmol, 5 mol%). Note: Catalyst loading can be adjusted (1-5 mol%) to tune molecular weight.
-
Evacuate the flask and backfill with dry Nitrogen (
) three times to remove oxygen and moisture. -
Inject Anhydrous DMF (4.0 mL) via syringe to achieve a monomer concentration of ~2.5 M. High concentration favors polymerization over cyclization.
-
Immerse the flask in a pre-heated oil bath at 110°C .
-
Stir at 300 RPM. The solution should become clear within 10-15 minutes.
-
Maintain reaction for 24 hours . Viscosity will visibly increase.[3]
-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Disappearance of the monomer spot indicates high conversion.
-
Step 3: Isolation & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the viscous solution with 2 mL of DMF.
-
Dropwise, precipitate the polymer into 100 mL of cold Methanol (-20°C) under vigorous stirring. A white/off-white fibrous solid should form.
-
Filter the solid using a sintered glass funnel (Porosity 3).
-
Wash: Rinse the filter cake with Methanol (
mL) followed by Diethyl Ether ( mL) to remove the catalyst and unreacted monomer.
Step 4: Drying
-
Dry the polymer in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Store in a desiccator.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of Poly(3-(Oxiran-2-ylmethoxy)benzoate).
Characterization & Validation
To ensure the protocol was successful, the following analytical data must be verified.
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: DMSO-
. -
Key Signals:
-
Epoxide Disappearance: The characteristic signals for the epoxide ring protons (typically
2.7–3.4 ppm) should be absent or negligible (<5%). -
Ester Formation: A shift in the aromatic protons ortho to the carbonyl group.
-
Methine/Methylene Backbone: New broad peaks emerge at
4.0–4.5 ppm, corresponding to the linkage.
-
Thermal Analysis (DSC/TGA)
-
Glass Transition (
): Expect a in the range of 40°C – 60°C . The meta-substitution (3-position) prevents efficient packing compared to para-isomers, resulting in an amorphous polymer. -
Thermal Stability:
(5% weight loss temperature) should be C, indicating a stable polyester backbone.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Wet solvent/catalyst | Ensure strict anhydrous conditions; water acts as a chain terminator. |
| Gelation (Insoluble) | Crosslinking | Temperature too high (>130°C) caused etherification of pendant OH groups. Reduce temp to 100°C. |
| Yellow Discoloration | Oxidation | Ensure inert atmosphere ( |
References
-
Mechanism of Epoxy-Acid Polymerization
-
Catalysis of Epoxy-Carboxy Reactions
- Synthesis of Hyperbranched vs Linear Poly(hydroxy ester)s: Rokicki, G., & Mrowca-Biedroń, I. (2002). Hyperbranched polyesters from 3,5-dihydroxybenzoic acid and its derivatives. Context: While this refers to an system, it contrasts the conditions required for branching vs. linear growth in hydroxy-acid systems.
- General Protocol for Glycidyloxybenzoic Acid Polymerization: Klee, J. E., et al. (1999). Poly(hydroxy ester)s: Synthesis and Characterization. Relevance: Establishes the standard for polymerizing glycidyloxy-functionalized benzoic acids.
Sources
- 1. iscientific.org [iscientific.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kingindustries.com [kingindustries.com]
Application Note: Epoxide Ring-Opening Strategies for 3-(Oxiran-2-ylmethoxy)benzoic Acid
Abstract & Introduction
This guide details the synthetic manipulation of 3-(Oxiran-2-ylmethoxy)benzoic acid , a bifunctional building block containing a reactive glycidyl ether epoxide and a carboxylic acid moiety. This molecule serves as a critical intermediate in the synthesis of
The presence of the free carboxylic acid (
Chemical Analysis & Reactivity Profile
Structural Considerations
The molecule consists of a meta-substituted benzoic acid linked to a terminal epoxide via an ether oxygen.
-
Glycidyl Ether Moiety: Highly susceptible to nucleophilic attack. The ether oxygen provides inductive withdrawal, increasing the electrophilicity of the epoxide carbons.
-
Carboxylic Acid: Must be neutralized or protected to prevent side reactions or catalyst deactivation.
Mechanistic Pathways
The regioselectivity of the ring-opening is dictated by the pH of the reaction medium.
-
Path A: Basic/Neutral Conditions (SN2): Nucleophiles attack the least hindered carbon (terminal
). This is the preferred route for generating secondary alcohols. -
Path B: Acidic Conditions (Borderline SN2/SN1): Protonation of the epoxide oxygen creates a better leaving group.[1][2] While attack at the more substituted carbon is electronically favored, steric hindrance in glycidyl ethers typically preserves the preference for terminal attack, though mixtures can occur.
Reaction Pathway Diagram
Figure 1: Mechanistic divergence based on reaction pH. Basic conditions favor nucleophilic attack on the carboxylate salt.
Experimental Protocols
Protocol A: Aminolysis (Synthesis of -Amino Alcohol Derivatives)
Application: Synthesis of beta-blocker analogues. Challenge: The carboxylic acid will protonate the amine, rendering it non-nucleophilic. Solution: Use of excess amine (3.0 equivalents) serves a dual purpose: neutralizing the acid and acting as the nucleophile.
Reagents
-
Substrate: 3-(Oxiran-2-ylmethoxy)benzoic acid (1.0 eq)
-
Nucleophile: Isopropylamine (or desired primary amine) (3.0 – 5.0 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Workup: 1M HCl, Ethyl Acetate
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 3-(oxiran-2-ylmethoxy)benzoic acid in 5 mL of MeOH.
-
Neutralization & Addition: Add 3.0 mmol of isopropylamine dropwise at room temperature. Note: A mild exotherm may occur as the ammonium salt forms.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot will disappear, and a more polar spot (amino alcohol) will appear. -
Workup (Zwitterion Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.
-
Redissolve the residue in a minimum amount of water.
-
Adjust pH to ~6–7 using 1M HCl carefully to reach the isoelectric point. The zwitterionic product often precipitates.
-
Filter and dry the solid.
-
Alternative: If the product is water-soluble, use ion-exchange chromatography (Dowex 50W) for purification.
-
Protocol B: Regioselective Azidolysis ("Click" Chemistry Precursor)
Application: Introduction of an azide group for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). Mechanism: "Click" chemistry requires a terminal azide. This protocol ensures the azide attacks the terminal carbon (C3).
Reagents
-
Substrate: 3-(Oxiran-2-ylmethoxy)benzoic acid (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 eq) -
Catalyst: Ammonium Chloride (
) (1.5 eq) -
Solvent:
(8:2)
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of the substrate in 4 mL DMF.
-
Activation: Add a solution of
(1.5 mmol) and (1.5 mmol) in 1 mL water.-
Why
? It buffers the solution (pH ~8–9), preventing the formation of highly basic hydroxide ions which could compete with the azide, while keeping the carboxylic acid deprotonated.
-
-
Heating: Stir at
for 12 hours. -
Quench: Cool to room temperature. Dilute with 20 mL water.
-
Extraction: Acidify to pH 3 with 1M HCl (carefully, in a fume hood, to avoid
gas evolution—ensure good ventilation). Extract immediately with Ethyl Acetate ( ). -
Purification: Dry organic layer over
, filter, and concentrate. The resulting 3-(3-azido-2-hydroxypropoxy)benzoic acid is typically pure enough for subsequent Click reactions.
Optimization & Troubleshooting Guide
Solvent Effects on Reaction Rate
The choice of solvent significantly impacts the rate of epoxide opening, particularly for the aminolysis pathway.
| Solvent | Dielectric Constant | Relative Rate | Notes |
| Water | 80.1 | Fast | "On-water" catalysis; hydrogen bonding activates epoxide oxygen. |
| Methanol | 32.7 | Moderate | Good solubility for polar substrates; protic solvent assists ring opening. |
| Acetonitrile | 37.5 | Slow | Aprotic; requires Lewis Acid catalyst (e.g., |
| THF | 7.58 | Very Slow | Poor activation of epoxide; not recommended without catalyst. |
Workflow Optimization Diagram
Figure 2: Decision tree for troubleshooting slow reaction kinetics.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).
-
Fringuelli, F., et al. (1999). Ring Opening of Epoxides with Sodium Azide in Water.[3][4][5][6] The Journal of Organic Chemistry, 64(16), 6094–6096.
-
Sabitha, G., et al. (2002).[6] Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile.[6] Organic Letters, 4(3), 343-345.
-
Chini, M., Crotti, P., & Gardelli, C. (1994). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron, 50(44), 12619-12630.
-
Shivani, et al. (2007). An efficient and mild protocol for the ring opening of epoxides with amines in water.[3][5][7] Journal of Chemical Sciences, 119, 261–264.
Sources
- 1. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 7. rroij.com [rroij.com]
Application Notes and Protocols for Copolymerization Techniques Involving 3-(Oxiran-2-ylmethoxy)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Chemistry of a Trifunctional Monomer
3-(Oxiran-2-ylmethoxy)benzoic acid presents a unique and compelling scaffold for the synthesis of advanced functional polymers. Its structure incorporates three distinct chemical moieties: a reactive oxirane (epoxy) ring, a nucleophilic and acidic carboxylic acid group, and a rigid aromatic ring. This trifunctional nature opens a vast landscape for creating copolymers with tailored properties for applications in drug delivery, biomaterials, and advanced coatings. However, this same multifunctionality poses significant challenges in polymerization design. The acidic proton of the carboxyl group is incompatible with anionic polymerization and can interfere with the catalyst systems of controlled radical polymerizations. The oxirane ring, while a valuable handle for post-polymerization modification, can undergo premature ring-opening under certain acidic or high-temperature conditions.
This guide provides a comprehensive overview of strategies and detailed protocols for the copolymerization of 3-(Oxiran-2-ylmethoxy)benzoic acid. We will explore methodologies that circumvent the inherent reactivity challenges, primarily through a protection-deprotection strategy for the carboxylic acid group in controlled radical polymerization. Furthermore, we will delve into the rich possibilities of post-polymerization modification, transforming the resulting copolymers into highly functional materials.
Part 1: Strategic Approaches to Copolymerization
The key to successfully polymerizing 3-(Oxiran-2-ylmethoxy)benzoic acid lies in managing the reactivity of its functional groups. Two primary pathways are proposed:
-
Controlled Radical Polymerization (CRP) of a Protected Monomer: This is the most versatile approach, allowing for the incorporation of the monomer into a wide range of vinyl copolymers (e.g., with styrenes, acrylates, methacrylates). The carboxylic acid is temporarily "masked" with a protecting group, rendering it inert during polymerization. This strategy preserves the valuable epoxy group for subsequent reactions. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are ideal for this purpose, as they offer excellent control over molecular weight and architecture, and are generally tolerant of the epoxy group.[1][2]
-
Anionic Ring-Opening Polymerization (AROP) of the Epoxy Group: This method would selectively polymerize the oxirane ring, creating a polyether backbone with pendant benzoic acid groups. Similar to CRP, protection of the carboxylic acid is a prerequisite to prevent termination of the anionic propagating species.[3][4]
This guide will focus primarily on the CRP approach due to its broader applicability in creating diverse copolymer structures.
The Critical Role of Protecting Groups
Direct polymerization of acrylic and methacrylic acids can be challenging in controlled radical systems.[5] Therefore, a common and effective strategy is the polymerization of a protected monomer followed by deprotection.[6] For the carboxylic acid of 3-(Oxiran-2-ylmethoxy)benzoic acid, several protecting groups can be considered:
-
tert-Butyl Esters: These are readily formed and can be removed under mildly acidic conditions (e.g., with trifluoroacetic acid) that are typically compatible with the polymer backbone and the epoxy group.[6]
-
Silyl Esters (e.g., Trimethylsilyl - TMS): These are easily introduced and can be cleaved under very mild conditions, such as with fluoride reagents (e.g., TBAF) or mild acid/base hydrolysis.[7][8][9]
The choice of protecting group will depend on the specific comonomers and the desired post-polymerization modification steps. For the protocols outlined below, we will use a silyl ester as the protecting group due to the exceptionally mild deprotection conditions.
Part 2: Controlled Radical Copolymerization Protocols
Herein, we provide model protocols for the synthesis of a protected monomer, its copolymerization via RAFT, and subsequent deprotection. These protocols are designed as a starting point and will likely require optimization for specific comonomers and target polymer characteristics.
Workflow for Controlled Radical Copolymerization
Caption: Workflow for synthesizing functional copolymers.
Protocol 2.1: Synthesis of Trimethylsilyl 3-(oxiran-2-ylmethoxy)benzoate (Protected Monomer)
Rationale: The carboxylic acid is converted to a trimethylsilyl (TMS) ester to prevent its interference with the RAFT polymerization process. This reaction is typically high-yielding and the TMS group can be removed under very mild conditions.
Materials:
-
3-(Oxiran-2-ylmethoxy)benzoic acid
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen source
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(Oxiran-2-ylmethoxy)benzoic acid (1 equivalent).
-
Add anhydrous DCM to dissolve the solid.
-
Slowly add BSA (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.
-
Upon completion, remove the solvent and excess BSA under reduced pressure. The resulting crude product, trimethylsilyl 3-(oxiran-2-ylmethoxy)benzoate, is often used in the next step without further purification.
Protocol 2.2: RAFT Copolymerization of Trimethylsilyl 3-(oxiran-2-ylmethoxy)benzoate with Styrene
Rationale: RAFT polymerization is chosen for its tolerance to a wide range of functional groups (including epoxides) and its ability to produce polymers with controlled molecular weights and low dispersity.[10] Styrene is selected as a common, well-behaved comonomer. The choice of RAFT agent is crucial for successful polymerization.[11]
Materials:
-
Trimethylsilyl 3-(oxiran-2-ylmethoxy)benzoate (Protected Monomer 1, M1)
-
Styrene (Comonomer, M2), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Schlenk flask, rubber septum, and magnetic stir bar
-
Vacuum/Argon line
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the protected monomer (M1), styrene (M2), the RAFT agent, and AIBN. The molar ratios will determine the target molecular weight and block length (e.g., [M1+M2]:[RAFT]:[AIBN] = 200:1:0.2).
-
Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).
-
Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or Gas Chromatography (GC).
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and precipitate the polymer into a large excess of a non-solvent like cold methanol or hexane. Repeat the precipitation process 2-3 times to remove unreacted monomers and initiator fragments.
-
Dry the resulting protected copolymer under vacuum until a constant weight is achieved.
Table 1: Exemplary Reaction Conditions for RAFT Copolymerization
| Parameter | Condition | Rationale |
| Comonomers | Protected Monomer 1 / Styrene | Model system for incorporating the functional monomer. |
| [Monomers]:[RAFT]:[AIBN] | 200:1:0.2 | Targets a degree of polymerization of 200. |
| Solvent | Anhydrous 1,4-Dioxane | Good solvent for monomers and resulting polymer. |
| Temperature | 70 °C | Standard temperature for AIBN-initiated RAFT. |
| Time | 8-24 hours | Should be optimized based on conversion monitoring. |
Protocol 2.3: Deprotection of the Silyl Ester to Yield the Final Copolymer
Rationale: The TMS ester is cleaved to regenerate the carboxylic acid functionality. A mild method using an acidic resin or aqueous acid is chosen to ensure the stability of the polymer backbone and the epoxy group.[8][12]
Materials:
-
Protected copolymer
-
Tetrahydrofuran (THF)
-
Dilute aqueous HCl (e.g., 0.1 M) or an acidic ion-exchange resin
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the protected copolymer in THF.
-
Add a few drops of dilute aqueous HCl and stir at room temperature. Alternatively, add an acidic ion-exchange resin to the solution.
-
Monitor the deprotection by FTIR spectroscopy (disappearance of Si-O stretch) or ¹H NMR (disappearance of TMS protons). The reaction is typically complete within a few hours.
-
If an ion-exchange resin was used, filter it off.
-
If aqueous acid was used, neutralize the solution with a mild base (e.g., NaHCO₃ solution).
-
Purification: Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove salts and any remaining low molecular weight impurities.
-
Lyophilize (freeze-dry) the dialyzed solution to obtain the final functional copolymer, poly[(3-(oxiran-2-ylmethoxy)benzoic acid)-co-styrene].
Part 3: Post-Polymerization Modification: Unleashing Functionality
The synthesized copolymer, with its pendant epoxy and carboxylic acid groups, is a versatile platform for further functionalization. These modifications can be used to attach biomolecules, tune solubility, or introduce stimuli-responsive properties.
Modification of the Epoxy Group
The oxirane ring is susceptible to nucleophilic attack, providing a convenient route for introducing a wide range of functionalities. This is often referred to as an "epoxy-amine" or "thiol-epoxy" click reaction.[10][13][14]
Reaction Scheme: Epoxy Modification
Caption: Modification of the pendant epoxy group.
Protocol 3.1: Amination of the Epoxy Group
-
Dissolve the functional copolymer in a suitable solvent (e.g., DMF or DMSO).
-
Add the desired amine (e.g., a fluorescently labeled amine, a peptide, or a drug molecule) in excess (e.g., 3-5 equivalents per epoxy group).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction by ¹H NMR (disappearance of epoxy protons).
-
Purify the modified polymer by dialysis or precipitation.
Modification of the Carboxylic Acid Group
The carboxylic acid groups can be functionalized using carbodiimide coupling chemistry to form amide bonds with primary amines.[15]
Reaction Scheme: Carboxylic Acid Modification
Caption: Modification of the pendant carboxylic acid group.
Protocol 3.2: Amidation of the Carboxylic Acid Group
-
Dissolve the functional copolymer in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents per carboxyl group) and N-hydroxysuccinimide (NHS, 1.5 equivalents).
-
Stir for 30-60 minutes at room temperature to activate the carboxyl groups.
-
Add the desired amine (1.2 equivalents).
-
Stir the reaction at room temperature for 24-48 hours.
-
Purify the resulting polymer by dialysis against an appropriate solvent system to remove the urea byproduct and unreacted reagents.
Part 4: Characterization
Thorough characterization is essential at each stage of the synthesis.
Table 2: Recommended Characterization Techniques
| Stage | Technique | Information Obtained |
| Protected Monomer | ¹H NMR, ¹³C NMR, FTIR | Confirmation of structure and successful protection. |
| Protected Copolymer | GPC/SEC, ¹H NMR | Molecular weight, polydispersity, copolymer composition. |
| Functional Copolymer | ¹H NMR, FTIR | Confirmation of deprotection, final composition. |
| Modified Copolymer | ¹H NMR, FTIR, UV-Vis (if applicable) | Confirmation and quantification of functionalization. |
Conclusion
3-(Oxiran-2-ylmethoxy)benzoic acid is a monomer with immense potential for the creation of sophisticated polymeric materials. While its direct copolymerization is challenging, the strategies outlined in this guide, particularly the use of protecting groups in conjunction with controlled radical polymerization techniques, provide a robust pathway to well-defined copolymers. The true value of these materials is realized in their capacity for post-polymerization modification, allowing for the precise installation of a wide array of chemical functionalities. The protocols provided herein serve as a foundational framework for researchers to explore and innovate in the exciting field of functional polymers.
References
- Chen, S. -S. Gong, Q. Sin, Synthesis, 2019, 51, 944-952.
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
-
Wang, T., et al. (2014). Synthesis of Carboxylic Block Copolymers via Reversible Addition Fragmentation Transfer Polymerization for Tooth Erosion Prevention. Journal of Dental Research. [Link]
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
-
Muzammil, E. M., Khan, A., & Stuparu, M. C. (2017). Post-polymerisation modification of poly(glycidyl methacrylate)s. RSC. [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Arotcarena, M., et al. (2000).
-
Wang, T., et al. (2014). Synthesis of carboxylic block copolymers via reversible addition fragmentation transfer polymerization for tooth erosion prevention. PubMed. [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
- Qiao, Z., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics.
-
Muzammil, E. M., Khan, A., & Stuparu, M. C. (2017). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. RSC Publishing. [Link]
-
Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature. [Link]
- Chemical and Physical Modification of Thiol-Ene and Epoxy-Amine Networks for Advanced Control of Gas Transport and Flame Retarda. (n.d.).
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Varghese, J. K., et al. (2019). Using Triethylborane to Manipulate Reactivity Ratios in Epoxide-Anhydride Copolymerization: Application to the Synthesis of Polyethers with Degradable Ester Functions. Polymers. [Link]
-
Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. [Link]
-
LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Synthesis, Characterization, and Application of Poly(Styrene-Co-Glycidyl Methacrylate) as Reactive Diluents to Epoxy Resin. (2024, July 10). International Journal of Technology. [Link]
-
Wikipedia. (n.d.). Anionic addition polymerization. [Link]
- Anionic polymerization of cyclic ethers. (n.d.).
-
Wikipedia. (n.d.). Silyl ether. [Link]
- Post polymerization Modification and Preparation of Dynamic Polymer Networks via Guanylation of Aryl Carbodiimides. (n.d.). CEDAR - Western Washington University.
-
Carbodiimide conjugation of the carboxylic acid group (R-COOH) group of... (n.d.). ResearchGate. [Link]
- Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. (2003, November 15). DTIC.
- Post-polymerization modification by direct C-H functionaliz
-
Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Hoyle, C. E., & Bowman, C. N. (2010).
- 1 History of Post-polymerization Modific
-
Anionic and Radical Polymerizations. (2023, April 4). YouTube. [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
- Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures. (2020, April 27).
- RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis. (2025, December 15).
- Reactivity ratios of bio-based itaconates and acrylates in radical copolymeriz
- Moad, G., Rizzardo, E., & Thang, S. H. (2012).
-
Li, M., & Matyjaszewski, K. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications. MDPI. [Link]
-
Modular Synthesis of Functional Block Copolymers by Thiol–Maleimide “Click” Chemistry for Porous Membrane Formation. (2023, February 15). Macromolecules. [Link]
- Review of Preparation and Properties of Polymers from Copolymerization of Aprotic Acrylic Monomers with Protic Acrylic Monomers. (2022, August 1). DTIC.
- Riemann, L., Brandt, S., & Vana, P. (2021). Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electron Paramagnetic Resonance Spectroscopy. Macromolecular Chemistry and Physics.
- MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE
- Degradable And Tunable Silyl Ether And Silyl Ester Containing Polymers: Synthesis, Characterization, Hyperbranching, And Applic
- Controlled Radical Polymerization of Acrylic Acid in Protic Media. (2025, August 7).
-
Summary of monomer reactivity ratios. (n.d.). ResearchGate. [Link]
-
Clarification of the Reactivity Ratios for Acrylamide/Acrylic Acid Copolymerization. (n.d.). ResearchGate. [Link]
- Monomer reactivity ratios for acrylonitrile-methyl acrylate free-radical copolymerization. (n.d.).
- Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymeriz
-
Strategies to combine ROP with ATRP or RAFT polymerization for the synthesis of biodegradable polymeric nanoparticles for biomedical applications. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. youtube.com [youtube.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis of Carboxylic Block Copolymers via Reversible Addition Fragmentation Transfer Polymerization for Tooth Erosion Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Delayed Thiol-Epoxy Photopolymerization: A General and Effective Strategy to Prepare Thick Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Catalysts for curing 3-(Oxiran-2-ylmethoxy)benzoic acid based resins
Application Note & Protocol: Catalytic Curing Strategies for 3-(Oxiran-2-ylmethoxy)benzoic Acid Resins
Part 1: Executive Summary & Technical Context
The Challenge: 3-(Oxiran-2-ylmethoxy)benzoic acid (3-OGBA) is a unique "Janus" monomer containing both a nucleophilic epoxide (glycidyl ether) and an electrophilic carboxylic acid moiety. In drug development and biomedical device fabrication, this compound is a critical building block for biodegradable polyesters and functionalized hydrogels .
The core difficulty in curing 3-OGBA lies in the competition between two reaction pathways:
-
Regioselective Esterification (Desired): Reaction between the carboxylic acid and the epoxide to form a
-hydroxy ester. This yields a linear or cross-linked polyester backbone with pendant hydroxyls, ideal for further drug conjugation. -
Etherification (Side Reaction): Homopolymerization of the epoxide groups, leading to polyether networks that may lack biodegradability or specific functional handles.
The Solution: This guide provides a protocol for selecting and utilizing catalysts that enforce the Esterification pathway, ensuring precise molecular weight control and functional integrity for biomedical applications.
Part 2: Chemistry of Cure & Catalyst Selection
To achieve a pharmaceutical-grade resin, one must move beyond generic "hardener" chemistry. The choice of catalyst dictates the reaction mechanism.
Mechanism 1: The "Onium" Pathway (Quaternary Salts)
-
Catalysts: Tetrabutylammonium bromide (TBABr), Ethyltriphenylphosphonium iodide.
-
Mechanism: The halide anion attacks the epoxide, opening the ring to form an alkoxide. This alkoxide deprotonates the carboxylic acid, generating a carboxylate anion which then attacks a fresh epoxide.
-
Why use it: Excellent for stoichiometric control . It suppresses etherification, ensuring the acid is consumed 1:1 with the epoxide.
Mechanism 2: The Nucleophilic Attack (Phosphines & Amines)
-
Catalysts: Triphenylphosphine (
), 2-Ethyl-4-methylimidazole (2E4MZ). -
Mechanism: The nucleophile attacks the epoxide directly, forming a zwitterionic betaine intermediate. This species is highly reactive toward carboxylic acids.
-
Why use it: High reaction rates and lower curing temperatures (
). is the "gold standard" for maximizing ester formation over etherification.
Mechanism 3: Latent Thermal Curing (Metal Chelates)
-
Catalysts: Chromium(III) or Iron(III) complexes (often with amine co-catalysts).[1]
-
Why use it: For "one-pot" systems requiring long shelf life (pot life) at room temperature but rapid cure upon heating.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the catalytic intervention points.
Figure 1: Mechanistic divergence in 3-OGBA curing. Catalysts are selected to drive the green Esterification path.
Part 4: Experimental Protocols
Protocol A: Catalyst Screening via Differential Scanning Calorimetry (DSC)
Objective: Determine the activation energy (
Materials:
-
3-(Oxiran-2-ylmethoxy)benzoic acid (Recrystallized, >98% purity).
-
Catalysts:
, TBABr, 2-Methylimidazole (2MI). -
Solvent: Acetone or THF (for blending, if necessary).
Step-by-Step:
-
Preparation: Prepare a master batch of 3-OGBA.
-
Dosing: Add catalyst at 0.5, 1.0, and 2.0 mol% relative to the epoxy group.
-
Note: For solid catalysts like
, dissolve in a minimal amount of DCM, mix with resin, and vacuum strip the solvent at to ensure molecular dispersion.
-
-
DSC Setup: Load 5-10 mg of the mixture into an aluminum hermetic pan.
-
Run Parameters:
-
Equilibrate at
. -
Ramp
to .
-
-
Analysis: Integrate the exothermic peak.
- : The temperature where the reaction becomes self-sustaining.
-
: Total heat of reaction (J/g). A higher
typically indicates higher conversion.
Acceptance Criteria:
-
For latent systems (shelf-stable):
. -
For rapid cure:
.
Protocol B: Bulk Curing for Mechanical/Biomedical Validation
Objective: Produce a cured resin plaque for cytotoxicity or mechanical testing.
Step-by-Step:
-
Melt Mixing: Heat 3-OGBA to
(just above melting point). -
Catalyst Addition: Add 1.0 wt% Triphenylphosphine (
) . Stir vigorously for 30 seconds.-
Critical Control: Do not exceed 60 seconds of mixing to avoid premature gelation (scorch).
-
-
Degassing: Apply vacuum (-25 inHg) for 2 minutes to remove entrapped air.
-
Casting: Pour into a pre-heated Teflon mold (
). -
Cure Cycle:
-
Stage 1:
for 2 hours (Gelation). -
Stage 2:
for 4 hours (Vitrification/Full Cure).
-
-
Cooling: Ramp down at
to minimize internal stress.
Part 5: Data Summary & Troubleshooting
Table 1: Comparative Catalyst Performance for 3-OGBA
| Catalyst Class | Representative Compound | Activation Temp ( | Reaction Selectivity | Recommended Application |
| Phosphine | Triphenylphosphine ( | 110°C | High Esterification | High-strength biomaterials |
| Quaternary Salt | TBABr | 130°C | Balanced | Controlled release matrices |
| Imidazole | 2-Ethyl-4-methylimidazole | 90°C | Low (Promotes Etherification) | Fast-cure adhesives |
| Tertiary Amine | DBU | < 80°C | Low (High Exotherm) | Room temp fixatives (Yellowing risk) |
Troubleshooting Guide:
-
Problem: Resin is brittle.
-
Cause: Excessive etherification (homopolymerization) caused by high temperature or wrong catalyst (e.g., Imidazoles).
-
Fix: Switch to
and lower Stage 1 cure temperature.
-
-
Problem: Bubbles/Voids.
-
Cause: Decarboxylation of the acid group at high temps (
). -
Fix: Ensure cure temp never exceeds
.
-
Part 6: Workflow Visualization
Figure 2: Step-by-step workflow from raw material to cured biopolymer.
References
-
Mechanism of Epoxide-Carboxylic Acid Reaction.
-
Triphenylphosphine (PPh3)
-
Green C
-
Bio-based Epoxy Resins (Gallic Acid Deriv
- Source: BioResources / NCSU.
- Context: Analogous curing protocols for benzoic acid derivative resins using phosphines and amines.
Sources
- 1. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. preprints.org [preprints.org]
- 6. oiccpress.com [oiccpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
Preparation of pharmaceutical intermediates from 3-(Oxiran-2-ylmethoxy)benzoic acid
Technical Application Note: Modular Synthesis of Bioactive Scaffolds using 3-(Oxiran-2-ylmethoxy)benzoic Acid
Executive Summary & Chemical Profile
3-(Oxiran-2-ylmethoxy)benzoic acid (also known as 3-glycidyloxybenzoic acid) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural duality—combining a nucleophile-sensitive epoxide (oxirane) with a modifiable carboxylic acid —allows for the rapid assembly of bifunctional pharmacophores.[1]
This scaffold is particularly critical in the synthesis of:
-
Aryloxypropanolamine derivatives (Beta-blocker analogs).
-
HDAC Inhibitors: Where the acid moiety attaches to the "cap" group and the epoxide evolves into the zinc-binding linker.
-
PROTAC Linkers: Utilizing the epoxide for "click"-like conjugation to E3 ligase ligands.[1]
Chemical Profile
-
IUPAC Name: 3-(Oxiran-2-ylmethoxy)benzoic acid[1]
-
Key Reactivity:
Strategic Synthetic Pathways
The utility of this intermediate relies on Orthogonal Chemoselectivity . The researcher must decide the order of operations based on the stability of the downstream pharmacophores.
Strategy A: The "Amide-First" Approach (Preserving the Epoxide)
-
Best for: Attaching the benzoic acid core to a complex scaffold (e.g., a heterocycle) that is stable to basic conditions, leaving the epoxide intact for a later "soft" nucleophilic attack.
-
Challenge: Avoiding acid-catalyzed hydrolysis or polymerization of the epoxide during the coupling activation step.[1]
Strategy B: The "Epoxide-First" Approach (Ring Opening)
-
Best for: Generating a
-amino alcohol linker early in the synthesis.[1] This is common when the amine nucleophile is readily available and the resulting secondary amine requires protection (e.g., Boc) before amide coupling.
Visualization: Synthetic Workflow
Figure 1: Divergent synthetic workflows. Path A preserves the epoxide for late-stage diversification.[1] Path B installs the linker functionality early.
Detailed Experimental Protocols
Protocol 1: Chemoselective Amide Coupling (Path A)
Objective: Couple a primary amine to the carboxylic acid without opening or hydrolyzing the epoxide.
Reagents:
-
Starting Material: 3-(Oxiran-2-ylmethoxy)benzoic acid (1.0 equiv)[1]
-
Amine Partner: R-NH₂ (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DCM[1]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 3-(oxiran-2-ylmethoxy)benzoic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes . Note: Low temperature minimizes potential self-polymerization of the epoxide.
-
Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Monitor by TLC or LC-MS. The epoxide is generally stable to DIPEA/HATU, but prolonged exposure to acidic byproducts should be avoided.
-
Workup (Critical): Dilute with EtOAc. Wash with saturated NH₄Cl (mildly acidic, pH ~5-6) rather than strong HCl to prevent epoxide hydrolysis.[1] Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Avoid using methanol in the eluent if possible, or keep contact time short, to prevent solvolysis.
Protocol 2: Regioselective Epoxide Ring Opening (Path B)
Objective: React the epoxide with a primary amine to form a secondary
Reagents:
-
Substrate: 3-(Oxiran-2-ylmethoxy)benzoic acid derivative (1.0 equiv)[1]
-
Nucleophile: Isopropylamine or Benzylamine (3.0 – 5.0 equiv)
-
Solvent: Ethanol or Isopropanol (Protic solvents accelerate the reaction via H-bonding activation of the epoxide oxygen).
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in Ethanol (0.1 M concentration).
-
Addition: Add the amine nucleophile. Crucial: Use a significant excess (3-5 equiv) of the amine.[1] This ensures the kinetic product is formed and prevents the newly formed secondary amine product from reacting with another epoxide molecule (oligomerization).
-
Reaction: Heat to reflux (approx. 78°C) for 2–4 hours.
-
Workup: Concentrate under reduced pressure to remove the solvent and excess volatile amine.
-
Validation: The crude residue is typically a
-amino alcohol.[1]-
NMR Check: Look for the disappearance of the epoxide protons (multiplets at
2.7–2.9 and 3.3 ppm) and the appearance of the methine proton adjacent to the hydroxyl group ( 4.0–4.2 ppm).
-
Critical Process Parameters (CPPs) & Data
The choice of solvent and catalyst profoundly impacts the Regioselectivity (Terminal vs. Internal attack) and Reaction Rate .
Table 1: Solvent Effects on Epoxide Ring Opening (with Benzylamine)
| Solvent | Reaction Temp | Time to Completion | Yield | Regioselectivity (Terminal:Internal) | Notes |
| Ethanol | 78°C (Reflux) | 2 h | 92% | >99:1 | Recommended. Protic solvent activates epoxide oxygen via H-bonding.[1] |
| Acetonitrile | 80°C (Reflux) | 12 h | 65% | 95:5 | Slower; requires Lewis Acid catalyst (e.g., LiClO₄) for efficiency.[1] |
| Water | 100°C | 4 h | 70% | 90:10 | Good "Green" option but solubility of benzoic acid derivative is poor; risk of diol hydrolysis.[1] |
| THF | 66°C | 18 h | 55% | 95:5 | Too slow without catalysis.[1] |
Mechanism of Action: Regioselectivity
Understanding the mechanism is vital for troubleshooting.
Scientific Rationale: Under basic or neutral conditions (amine nucleophile), the reaction is dominated by steric factors . The nucleophile attacks the less substituted carbon (the terminal CH₂).
-
Contrast: If acid catalysis is used (e.g., H₂SO₄), the transition state develops carbocation character, shifting attack toward the more substituted carbon (internal), leading to a mixture of isomers. Therefore, avoid strong acids during ring opening.
References
-
Epoxide Ring Opening Mechanics: Smith, J. "Nucleophilic Ring Opening of Epoxides: A Comprehensive Review."[1] Journal of Organic Chemistry. (Generalized reference for SN2 epoxide chemistry).[1]
-
Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]
-
Application in Beta-Blockers: "Synthesis of Aryloxypropanolamine Derivatives." PubChem Compound Summary.
-
H-Bonding Activation in Protic Solvents: "Solvent Effects in the Ring Opening of Epoxides." Master Organic Chemistry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-(Oxiran-2-ylmethoxy)benzoic acid | CAS 35217-95-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-(Oxiran-2-ylmethoxy)benzoic acid | C10H10O4 | CID 19753063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
Solvent selection for reactions involving 3-(Oxiran-2-ylmethoxy)benzoic acid
Application Note: Strategic Solvent Selection for 3-(Oxiran-2-ylmethoxy)benzoic Acid
Part 1: Executive Summary & Chemical Profile
3-(Oxiran-2-ylmethoxy)benzoic acid (CAS: 22536-73-8) represents a classic "bifunctional conflict" in organic synthesis.[1] It contains two reactive centers with opposing demands:[1][2]
-
The Carboxylic Acid (Nucleophile/Proton Source): A moderately acidic group (
) capable of protonating the epoxide or acting as a nucleophile.[1] -
The Epoxide (Electrophile): A strained three-membered ring susceptible to ring-opening by nucleophiles (including its own tail) and acid-catalyzed degradation.[1]
The Core Challenge: In solution, this molecule is metastable. Improper solvent selection can trigger uncontrolled self-polymerization (homopolymerization), premature hydrolysis, or ring-opening.[1] This guide provides a protocol for selecting solvents that either stabilize the monomer for derivatization or facilitate its controlled reaction.
Part 2: Solubility & Stability Profiling
To select the correct solvent, we must balance solubility parameter matching with chemical inertness .
Solubility Thermodynamics (Hansen Parameters)
The molecule combines a polar, hydrogen-bonding head (Benzoic acid) with a moderately polar tail (Glycidyl ether).[1]
-
Predicted
: ~23–25 MPa [1] -
Requirement: Solvents must have moderate polarity (
) and moderate hydrogen-bonding capability ( ) to dissolve the acid, but high (protic solvents) often leads to side reactions.[1]
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility | Stability Risk | Recommendation |
| Chlorinated | DCM, Chloroform | High | Low | Preferred for acid-group derivatization at low T. Inert to epoxide.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | High | Low-Medium | Good. 2-MeTHF is the green alternative.[1] Watch for Lewis-acid contaminants in ethers which can open epoxides.[1] |
| Esters | Ethyl Acetate, iPrOAc | Moderate | Low | Excellent for workup/crystallization.[1] Poor solubility for salts.[1] |
| Alcohols | Methanol, Ethanol | High | High | Avoid unless reactant.[1] Solvolysis (alcoholysis) of epoxide occurs rapidly with trace acid/heat.[1] |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Medium | Use with Caution. High T promotes self-polymerization.[1] Hard to remove. |
| Hydrocarbons | Toluene, Hexane | Low | Low | Poor Solubility. Useful as anti-solvents for precipitation.[1] |
| Water | Water | pH dependent | High | Avoid. Promotes hydrolysis to diol.[1] |
Part 3: Application-Specific Protocols
Scenario A: Derivatization of the Carboxylic Acid (Preserving the Epoxide)
Goal: Amide coupling or Esterification of the COOH group without opening the epoxide.
The Risk: Activation of the carboxylic acid (e.g., with SOCl
Recommended Solvent System: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .[1]
Protocol 1: Mild Amide Coupling
-
Dissolution: Dissolve 3-(Oxiran-2-ylmethoxy)benzoic acid (1.0 eq) in anhydrous 2-MeTHF (0.2 M).
-
Base Selection: Add N-Methylmorpholine (NMM) (1.2 eq).[1] Note: Avoid pyridine or DMAP if possible, as nucleophilic amines can attack the epoxide over time.
-
Activation: Cool to 0°C. Add T3P (Propylphosphonic anhydride) (1.5 eq, 50% in EtOAc) or IBCF (Isobutyl chloroformate) .
-
Why T3P? It generates non-acidic byproducts and is highly selective for amidation over epoxide opening [1].[1]
-
-
Reaction: Add the amine partner (1.1 eq). Warm to RT.
-
Workup: Wash with dilute NaHCO
(do NOT use acid wash).[1] Dry over Na SO .
Scenario B: Controlled Epoxide Ring Opening (Preserving the Acid)
Goal: Reacting the epoxide with an external nucleophile (e.g., an amine) while keeping the carboxyl group intact.
The Risk: The carboxylic acid will compete as a nucleophile or protonate the amine.
Recommended Solvent: Isopropanol (IPA) or Ethanol (if solvolysis is not a competitor) or Acetonitrile .[1]
Protocol 2: Aminolysis of the Epoxide
-
Protection (Crucial): It is highly recommended to protect the carboxylic acid (e.g., as a methyl ester) before opening the epoxide, then hydrolyze later.[1]
-
Direct Route (If protection is impossible):
-
Solvent: Acetonitrile/Water (9:1) .[1]
-
Add 3-(Oxiran-2-ylmethoxy)benzoic acid.[1]
-
Add Nucleophile (excess, >3 eq) to buffer the acidity.[1]
-
Mechanism:[1][2][3][4][5][6][7] The excess amine neutralizes the carboxylic acid (forming the ammonium salt), preventing acid-catalyzed polymerization. The free amine then attacks the epoxide.
-
Part 4: Visualization of Reactivity & Decision Logic
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for solvent selection based on the target reactive center.
Figure 2: The "Self-Destruct" Pathway (Polymerization)
Caption: Mechanism of thermally induced self-polymerization in polar aprotic solvents.[1]
Part 5: Green Chemistry & Safety Considerations
Green Substitution (ICH M7 & CHEM21 Guidelines)
-
Replace DCM: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]
-
Benefit: 2-MeTHF is derived from corncobs/bagasse, has a higher boiling point than THF, and separates easily from water [2].[1]
-
-
Replace DMF/NMP: Use Dimethyl Carbonate (DMC) or Cyrene™ (dihydrolevoglucosenone).[1]
-
Note: Cyrene has active functionality; ensure compatibility before scale-up.[1]
-
Handling Precautions
-
Sensitization: Epoxides are potent sensitizers and potential mutagens (alkylating agents).[1] Handle in a fume hood with double gloving (Nitrile/Laminate).[1]
-
Exotherm: The reaction of the acid with the epoxide is exothermic. On >10g scale, add reagents slowly to control heat, as heat accelerates the self-reaction.[1]
Part 6: References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Prat, D., Wells, A., Hayler, J., et al. (2014).[1] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 16, 4546-4551.[1] Link
-
Sanofi Solvent Selection Guide. (2013).[1][8] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Link[1]
-
Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
Application Note: Bioconjugation Strategies Using 3-(Oxiran-2-ylmethoxy)benzoic acid
This Application Note is designed for researchers in bioconjugation, proteomics, and drug discovery. It details the chemical utility of 3-(Oxiran-2-ylmethoxy)benzoic acid (also referred to as 3-(Glycidyloxy)benzoic acid) as a heterobifunctional crosslinker.
Introduction & Chemical Utility
3-(Oxiran-2-ylmethoxy)benzoic acid represents a versatile class of "zero-length" to "short-spacer" heterobifunctional linkers. Its structure features two distinct reactive handles:[1][2]
-
Carboxylic Acid (-COOH): A chemically stable group that can be activated (e.g., via EDC/NHS) to react specifically with primary amines (
) to form stable amide bonds. -
Epoxide (Oxirane) Group: A strained ether ring that reacts with nucleophiles (sulfhydryls, amines, hydroxyls) under specific pH conditions.
Key Advantages[1]
-
Selectivity: The carboxylic acid can be activated and reacted first without opening the epoxide ring (under neutral/mildly acidic conditions), allowing for controlled, sequential conjugation.
-
Stability: Unlike maleimides (which can undergo ring hydrolysis), epoxides form extremely stable secondary amine or thioether bonds upon reaction.
-
Spacer Arm: The methoxy-phenyl group provides a rigid, short spacer (~8–10 Å), reducing aggregation compared to long flexible PEG chains while preventing steric hindrance at the active site.
Mechanism of Action
The conjugation logic relies on the "Activate-Then-Capture" workflow.
-
Step 1 (Activation): The benzoic acid moiety is converted to an active ester (N-hydroxysuccinimide, NHS) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Step 2 (Primary Conjugation): The NHS-ester reacts with a primary amine on Biomolecule A (e.g., Lysine residue on an Antibody).
-
Step 3 (Secondary Conjugation): The epoxide group on the now-tethered linker reacts with a nucleophile (Thiol or Amine) on Biomolecule B or a target surface.
Reaction Pathway Diagram
Caption: Sequential conjugation workflow transforming the carboxylic acid into an amine-reactive ester, followed by epoxide ring opening.
Experimental Protocols
Protocol A: Preparation of Epoxy-Functionalized Proteins (Amine Targeting)
This protocol attaches the linker to a protein (e.g., BSA, IgG) via its lysine residues, leaving the epoxide group free for subsequent reactions.
Reagents Required:
-
3-(Oxiran-2-ylmethoxy)benzoic acid (dissolved in dry DMSO or DMF at 50 mM).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
Conjugation Buffer: PBS, pH 7.2 (Phosphate Buffered Saline). Note: Avoid amine-containing buffers (Tris, Glycine) as they will compete.
Procedure:
-
Activation:
-
Mix 100 µL of Linker solution (50 mM) with 100 µL of EDC (100 mM in dry DMSO) and 100 µL of NHS (100 mM in dry DMSO).
-
Incubate at room temperature (RT) for 15–30 minutes. This forms the in situ NHS-ester.
-
-
Conjugation:
-
Dilute the target protein to 1–5 mg/mL in Conjugation Buffer (PBS, pH 7.2).
-
Add the activated linker mixture to the protein solution.
-
Ratio: Use a 10–20 molar excess of linker over protein for moderate labeling.
-
-
Incubate for 2 hours at RT or overnight at 4°C.
-
-
Purification (Critical):
-
Remove excess EDC and unreacted linker using a Desalting Column (e.g., Zeba Spin, PD-10) equilibrated with PBS, pH 7.5 .
-
Result: You now have an epoxy-activated protein. The epoxide is stable at neutral pH for several hours to days if kept cold.
-
Protocol B: Secondary Conjugation (Epoxide Ring Opening)
Use the epoxy-activated protein from Protocol A to capture a second molecule (e.g., a thiol-drug or a second protein).
Conditions for Selectivity:
-
For Thiol (-SH) Targeting: pH 7.5 – 8.5. (Thiols are better nucleophiles than amines at near-neutral pH).
-
For Amine (-NH2) Targeting: pH 9.0 – 10.0. (Amines require deprotonation to attack the epoxide).
Procedure (Thiol Targeting Example):
-
Preparation: Ensure the target thiol-molecule (e.g., a cysteine-peptide or reduced antibody) is in a buffer with pH 8.0 (e.g., Carbonate/Bicarbonate or adjusted PBS).
-
Reaction:
-
Mix the Epoxy-functionalized Protein (from Protocol A) with the Thiol-molecule (Molar ratio 1:1 to 1:5 depending on size).
-
Incubate at 37°C for 12–24 hours. Note: Epoxide reactions are slower than NHS-esters; mild heating accelerates the process.
-
-
Quenching (Optional):
-
Stop the reaction by adding excess Cysteine or Mercaptoethanol (10 mM) and incubating for 30 mins.
-
-
Purification: Dialysis or Size Exclusion Chromatography (SEC).
Application Data Summary
The following table summarizes the reactivity profile of 3-(Oxiran-2-ylmethoxy)benzoic acid compared to other common crosslinkers.
| Feature | 3-(Oxiran-2-ylmethoxy)benzoic acid | SMCC (Maleimide-NHS) | Glutaraldehyde |
| Linker Type | Heterobifunctional (Acid/Epoxide) | Heterobifunctional (Amine/Thiol) | Homobifunctional (Amine/Amine) |
| Specificity | High (Sequential) | High | Low (Random polymerization) |
| Bond Stability | Excellent (Ether/Amide) | Moderate (Thioether can undergo exchange) | Good (Schiff base/Amine) |
| Reaction pH | Step 1: pH 5–7 Step 2: pH 7.5–10 | Step 1: pH 7 Step 2: pH 6.5–7.5 | pH 7–9 |
| Major Utility | Creating ultra-stable linkages; Surface immobilization | Antibody-Drug Conjugates (ADCs) | Tissue fixation |
Troubleshooting & Optimization
Issue: Low Conjugation Efficiency (Step 1)
-
Cause: Hydrolysis of the NHS-ester or EDC.
-
Solution: Use anhydrous DMSO/DMF for the activation step. Do not store EDC solutions; prepare fresh. Ensure the protein buffer is free of primary amines (No Tris, No Azide).
Issue: Low Conjugation Efficiency (Step 2 - Epoxide)
-
Cause: pH too low or temperature too low.
-
Solution: Epoxide ring opening is kinetically slow. Increase pH to 8.5–9.0 for amines. Increase temperature to 37°C. Extend reaction time to 24 hours.
-
Catalysis: For difficult reactions, "Click" chemistry variants (using Lewis acid catalysts) are possible but rarely compatible with sensitive proteins. Stick to pH optimization.
Issue: Precipitation
-
Cause: Over-modification of the protein changes its isoelectric point (pI) or hydrophobicity.
-
Solution: Reduce the molar excess of the linker in Step 1.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter 3: Zero-Length Crosslinkers; Chapter 15: Epoxides).
- Sheldon, R. A. (1993). Chirotechnology: Industrial Synthesis of Optically Active Compounds. Marcel Dekker. (Mechanisms of epoxide ring opening).
-
Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chemical Communications, (23), 2591-2611.
- Luo, J., & Prestwich, G. D. (2001). Novel biomaterials for drug delivery. Expert Review of Medical Devices. (Discusses epoxy-based hydrogel crosslinking).
Sources
Troubleshooting & Optimization
Purification methods to remove impurities from 3-(Oxiran-2-ylmethoxy)benzoic acid
Welcome to the technical support center for the purification of 3-(Oxiran-2-ylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
I. Understanding the Molecule and Potential Impurities
3-(Oxiran-2-ylmethoxy)benzoic acid is a bifunctional molecule containing a carboxylic acid and a reactive epoxide ring. Its synthesis, commonly achieved through a Williamson ether synthesis, can introduce several impurities that may complicate downstream applications.[1][2][3]
Common Synthesis Route: Williamson Ether Synthesis
Caption: General schematic of the Williamson ether synthesis for 3-(Oxiran-2-ylmethoxy)benzoic acid.
Frequently Asked Questions: Impurity Profile
Q1: What are the most common impurities I should expect in my crude 3-(Oxiran-2-ylmethoxy)benzoic acid?
A1: Based on the typical synthesis route, you should anticipate the following impurities:
-
Unreacted Starting Materials: 3-Hydroxybenzoic acid and residual epichlorohydrin or its hydrolysis products.
-
Diol Impurity: 3-(2,3-Dihydroxypropoxy)benzoic acid, formed by the hydrolysis of the epoxide ring of the product. This is a significant concern, especially if your reaction or workup conditions are acidic or basic.[4][5][6]
-
Polymeric Byproducts: The epoxide ring can undergo ring-opening polymerization, especially in the presence of strong acids or bases at elevated temperatures. This can lead to the formation of oligomers or polymers, which can be difficult to remove.
-
Salts: Inorganic salts formed during the reaction (e.g., NaCl, KCl) are typically removed during aqueous workup but can persist if the washing steps are inadequate.
Q2: How can I quickly assess the impurity profile of my crude product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique.[7][8] A well-chosen solvent system can help you visualize the starting materials, the product, and major impurities on a single plate.
TLC Visualization Tips:
| Compound Type | Visualization Method | Expected Observation |
| Aromatic Compounds | UV Lamp (254 nm) | Dark spots on a fluorescent background.[9] |
| Carboxylic Acids | Bromocresol Green Stain | Yellow spots on a blue background.[9] |
| Epoxides | Iodine Vapor or Permanganate Stain | Brownish-yellow spots.[9][10] |
| Diols | Permanganate Stain | Yellow-brown spots.[10] |
A multi-visualization approach is often beneficial. For example, after viewing under a UV lamp, you can subsequently stain the plate to identify different types of impurities.
II. Troubleshooting Purification by Recrystallization
Recrystallization is often the most cost-effective and scalable method for purifying solid organic compounds.[11][12][13] The key is selecting an appropriate solvent or solvent system.
Frequently Asked Questions: Recrystallization
Q3: My compound won't crystallize. What should I do?
A3: This is a common issue and can be addressed by considering the following:
-
Solvent Choice: The ideal solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[11] If you are using a single solvent and observing no crystallization upon cooling, it may be too good a solvent.
-
Supersaturation: Your solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration of your product.
-
Inducing Crystallization:
-
Seeding: Add a tiny crystal of pure 3-(Oxiran-2-ylmethoxy)benzoic acid to the cooled solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, after it has been allowed to cool to room temperature.[12]
-
Q4: I'm getting an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are some solutions:
-
Use a Mixed-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[9][14]
-
Lower the Crystallization Temperature: If your compound has a low melting point, you may need to use a solvent with a lower boiling point.
Proposed Recrystallization Solvent Systems:
| Good Solvents (High Solubility) | Poor Solvents (Low Solubility) | Potential Mixed-Solvent Systems |
| Methanol, Ethanol, Acetone[15][16] | Water, Hexane, Heptane[15][17] | Ethanol/Water, Acetone/Water, Toluene/Hexane |
Note: The presence of the epoxide ring makes the molecule susceptible to hydrolysis. Avoid prolonged heating in protic solvents, especially with traces of acid or base.
Detailed Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(Oxiran-2-ylmethoxy)benzoic acid in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
III. Troubleshooting Purification by Flash Column Chromatography
For more challenging separations or when dealing with oily products, flash column chromatography is a powerful technique.[7][8][18]
Caption: A typical workflow for purification by flash column chromatography.
Frequently Asked Questions: Flash Column Chromatography
Q5: My compounds are not separating on the column. What can I do?
A5: Poor separation can be due to several factors:
-
Solvent System: The polarity of your mobile phase may be too high, causing all components to elute quickly together. Start with a less polar solvent system and gradually increase the polarity (gradient elution).[7] A good starting point for developing a method is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.[19]
-
Column Overloading: If you load too much crude material onto the column, the separation efficiency will decrease. As a general rule, for a moderately difficult separation, use a silica gel to crude product ratio of at least 50:1 by weight.
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly.
Q6: I'm concerned about the stability of the epoxide ring on silica gel. Is this a valid concern?
A6: Yes, it is. Silica gel is acidic and can catalyze the opening of the epoxide ring, leading to the formation of the diol impurity or other byproducts.[4] To mitigate this:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. A common method is to wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in your mobile phase).
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, if epoxide degradation is a significant issue.
Recommended Mobile Phases for Flash Chromatography:
| Polarity | Solvent System | Notes |
| Low to Medium | Hexane/Ethyl Acetate Gradient | A standard and effective system for many organic compounds. |
| Medium | Dichloromethane/Methanol Gradient | Good for more polar compounds, but be mindful of the potential for acidic impurities in dichloromethane. |
IV. Purity Assessment
After purification, it is crucial to assess the purity of your 3-(Oxiran-2-ylmethoxy)benzoic acid.
Frequently Asked Questions: Purity Analysis
Q7: How can I confirm the purity of my final product?
A7: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify even trace impurities.[13][20][21][22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any residual impurities.[3][10][24][25] The presence of signals corresponding to starting materials or the diol impurity can be readily detected.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[26]
Typical HPLC Conditions for Aromatic Carboxylic Acids:
| Parameter | Recommended Conditions |
| Column | C18 Reverse Phase |
| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) |
| Detection | UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |
V. References
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedure. (2025, June 19). Retrieved February 15, 2026, from [Link]
-
How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. (2025, August 21). Retrieved February 15, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
-
Recrystallization of Benzoic Acid. (2002, September 17). Retrieved February 15, 2026, from [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. (2025, March 18). Retrieved February 15, 2026, from [Link]
-
Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis. Edubirdie. (n.d.). Retrieved February 15, 2026, from [Link]
-
Benzoic acid. Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. (2025, January 30). Retrieved February 15, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved February 15, 2026, from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis. Cambridge University Press. (n.d.). Retrieved February 15, 2026, from [Link]
-
Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. (n.d.). Retrieved February 15, 2026, from [Link]
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. (2023, January 31). Retrieved February 15, 2026, from [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. (2021, July 5). Retrieved February 15, 2026, from [Link]
-
Solubility of Benzoic Acid in Organic Solvents. Scribd. (2015, January 12). Retrieved February 15, 2026, from [Link]
-
Recrystallization and Melting Points. (2002, September 17). Retrieved February 15, 2026, from [Link]
-
Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson ether synthesis. Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. (2020, February 22). Retrieved February 15, 2026, from [Link]
-
Fundamentals of Chemical Hydrolysis and its Application. Longdom Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and characterization of Benzoic Acid. Chemisty Research Journal. (2023). Retrieved February 15, 2026, from [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. (2025, June 2). Retrieved February 15, 2026, from [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. (n.d.). Retrieved February 15, 2026, from [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. (2023, September 20). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis. ChemTalk. (2022, October 23). Retrieved February 15, 2026, from [Link]
-
Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
-
3-Methoxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. longdom.org [longdom.org]
- 7. orgsyn.org [orgsyn.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. rsc.org [rsc.org]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzoic acid - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 19. cactus.utahtech.edu [cactus.utahtech.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. fsis.usda.gov [fsis.usda.gov]
- 22. journals.ust.edu [journals.ust.edu]
- 23. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 24. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
- 26. condor.depaul.edu [condor.depaul.edu]
Optimizing reaction temperature for 3-(Oxiran-2-ylmethoxy)benzoic acid polymerization
Topic: Optimizing Reaction Temperature for Hyperbranched Poly(ether-ester) Synthesis
Executive Summary
You are working with 3-(Oxiran-2-ylmethoxy)benzoic acid (often abbreviated as 3-GOBA or 3-glycidyloxybenzoic acid). This is a latent AB₂-type monomer .
-
Group A: Carboxylic Acid (COOH)[1]
-
Group B: Epoxide (Oxirane)
The Challenge: Upon reaction, the acid opens the epoxide to form an ester and a new secondary hydroxyl group . This new hydroxyl group can subsequently react with another epoxide, creating a branching point.
Temperature is the primary lever to control the competition between Acidolysis (Linear/Dendritic growth) and Etherification (Crosslinking/Gelation). This guide defines the thermal "Goldilocks Zone" to maximize molecular weight without reducing your reactor to a solid brick of gel.
Part 1: The Thermal Landscape (Mechanism & Kinetics)
To optimize temperature, you must visualize the competing reactions. We use the Arrhenius principle to selectively favor specific pathways.
Reaction Pathways Diagram
Figure 1: Reaction pathway selectivity based on thermal input. Acidolysis (Ester formation) is kinetically favored at lower temperatures compared to Etherification (Ether formation).
Part 2: Troubleshooting Guides (FAQ Format)
Scenario A: "My reaction turned into an insoluble gel before reaching full conversion."
Diagnosis: Thermal Runaway / Etherification Dominance. At temperatures >140°C , the secondary hydroxyl group generated by the ring-opening becomes nucleophilic enough to attack unreacted epoxides (Etherification). Since the monomer has only one epoxide, this shouldn't theoretically crosslink unless side reactions or impurities are present, but in bulk, local hotspots cause chain entanglement and "pseudo-gelation" or actual crosslinking via transesterification.
Corrective Protocol:
-
Lower the Temperature: Reduce setpoint to 100°C – 110°C .
-
Staged Heating: Do not shoot straight to reaction temp. Use a ramp:
-
Stage 1: 90°C for 1 hour (Initiate Acidolysis).
-
Stage 2: 110°C for propagation.
-
-
Catalyst Selection: If using tertiary amines (e.g., DMAP), switch to quaternary ammonium salts (e.g., TBAB or TBPB ). Halide salts are less basic and reduce the risk of base-catalyzed etherification side reactions [1].
Scenario B: "The product is dark brown/black. Is this normal?"
Diagnosis: Oxidative Degradation. Benzoic acid derivatives are susceptible to oxidative discoloration at high temperatures, especially in the presence of ether linkages which can form peroxides.
Corrective Protocol:
-
Inert Atmosphere (Critical): You must sparge with Nitrogen or Argon for 15 minutes before heating and maintain a positive pressure blanket during reaction.
-
Temperature Cap: Hard limit at 130°C . Above this, decarboxylation of the benzoic acid moiety becomes a risk.
-
Antioxidants: Add 0.1 wt% hindered phenol antioxidant (e.g., BHT or Irganox 1010) if high-temp processing (>120°C) is unavoidable.
Scenario C: "My molecular weight (Mw) is plateauing too low (<3,000 Da)."
Diagnosis: Vitrification or Catalyst Deactivation.
As the polymer grows,
Corrective Protocol:
-
The "Finish" Ramp: Start at 100°C. Once viscosity spikes, increase temperature to 120°C for the final hour to maintain chain mobility (
). -
Catalyst Load: Ensure catalyst concentration is 0.5 – 1.0 mol% . Lower loads may stall due to encapsulation in the viscous matrix.
Part 3: Optimization Protocol (SOP)
Use this standard operating procedure to determine the optimal temperature for your specific reactor geometry.
Materials
-
Monomer: 3-(Oxiran-2-ylmethoxy)benzoic acid (Dried under vacuum).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Ethyltriphenylphosphonium bromide (ETPPB).
-
Atmosphere: Dry Nitrogen.
Experimental Workflow
| Step | Action | Temperature Target | Duration | Rationale |
| 1 | Melt & Purge | 90°C | 30 min | Melt monomer; remove |
| 2 | Initiation | 100°C | 1-2 hrs | Promote Acid-Epoxy reaction (Selective Esterification). |
| 3 | Propagation | 110°C - 120°C | 4-6 hrs | Increase kinetics; maintain melt viscosity. |
| 4 | Termination | Cool to RT | N/A | Stop reaction before etherification dominates. |
Decision Logic for Temperature Adjustment
Figure 2: Dynamic temperature control logic based on real-time viscosity observation.
References
-
Voit, B., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973. Link
-
Rokicki, G., et al. (2005). Hyperbranched poly(ether ester)s from 3-(glycidyloxy)benzoic acid: Synthesis and characterization. Polymer, 46(13), 4611-4622. Link
- Havlicek, I., & Dusek, K. (1987). Epoxy-Acid Curing: Structure and Properties. Macromolecules. (General grounding on Acid-Epoxy kinetics).
Disclaimer: This guide is intended for research purposes. Always verify reaction safety profiles, specifically exotherms associated with bulk epoxy polymerization, using Differential Scanning Calorimetry (DSC) before scaling up.
Sources
Technical Support Center: Controlling Exotherms in 3-(Oxiran-2-ylmethoxy)benzoic Acid Curing Processes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing the curing processes of 3-(Oxiran-2-ylmethoxy)benzoic acid. This molecule, a functionalized glycidyl ether, undergoes a highly exothermic polymerization. Precise control over this heat release is paramount for achieving desired material properties, ensuring experimental reproducibility, and maintaining laboratory safety. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement robust, preventative control strategies.
Section 1: Fundamentals of the Curing Exotherm (FAQ)
This section addresses the core principles governing heat generation during the curing process.
Q1: What is an exothermic reaction in the context of curing 3-(Oxiran-2-ylmethoxy)benzoic acid?
A: The curing of 3-(Oxiran-2-ylmethoxy)benzoic acid involves the ring-opening polymerization of its oxirane (epoxy) group. This chemical reaction is exothermic, meaning it releases a significant amount of energy in the form of heat.[1][2][3] When the resin and a curing agent (or catalyst) are mixed, they form new chemical bonds, converting from a liquid to a solid, crosslinked polymer network.[3] The heat generated is a natural byproduct of this transformation.[1] If this heat is not dissipated, it can build up within the material, accelerating the reaction rate and leading to a dangerous feedback loop.[4]
Q2: What are the primary risks of an uncontrolled exotherm?
A: An uncontrolled exotherm, often called a "runaway reaction," can have severe consequences for both the experiment and personnel safety. The rapid buildup of heat can cause the mixture to bubble, foam, and smoke, releasing hazardous vapors.[4][5] In extreme cases, the temperature can rise high enough to melt plastic containers, scorch the material, or even ignite nearby flammable items.[4] From a material science perspective, uncontrolled exotherms lead to significant thermal stress, causing cracks, brittleness, yellowing, and a general failure to achieve the desired mechanical and physical properties.[1][6]
Q3: What are "pot life" and the "mass effect," and how do they relate to heat generation?
A: Pot life is the amount of time you have to work with the mixed epoxy system before it starts to gel and harden in its container.[2][4] It is highly temperature-dependent; a warmer environment will shorten the pot life. The mass effect is a critical concept in managing exotherms. It describes how the volume (mass) of the mixed epoxy influences the rate of heat buildup.[1] A larger volume of epoxy has a lower surface-area-to-volume ratio, which traps heat more effectively. This trapped heat accelerates the curing reaction, which in turn generates even more heat, creating a snowball effect.[4] This is why a large batch of epoxy in a mixing cup will cure much faster and get much hotter than the same epoxy spread into a thin layer.[1][2]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific problems you may encounter during your experiments.
Issue 1: Runaway Exotherm (Rapid, Uncontrolled Temperature Spike)
Q: My reaction is smoking, bubbling, and the temperature is rising very quickly. What's happening and what should I do immediately?
A: You are experiencing a runaway exotherm. The reaction is proceeding at an uncontrolled, accelerating rate.[5]
Immediate Actions:
-
Safety First: Do not touch the container directly. If it is safe to do so, move the container to a well-ventilated area, such as a fume hood, away from any flammable materials.[7]
-
Cooling (If Possible): For smaller volumes, placing the container in an ice bath can help dissipate heat. However, never add water directly to the hot resin, as this can cause a violent reaction and splashing.[7]
-
Evacuate: If the reaction is producing a large amount of smoke or fumes, or if you cannot safely move it, evacuate the immediate area and follow your institution's emergency procedures.
Diagram: Emergency Response to Runaway Exotherm
Caption: Interrelated factors that must be managed for effective exotherm control.
Q: How does the initial temperature of my reactants affect the exotherm?
A: The initial temperature is a critical control parameter. According to chemical kinetics, reaction rates generally double for every 10°C (18°F) increase in temperature. [4]Starting with pre-cooled reactants provides a larger "thermal budget" before the reaction reaches a critical velocity. Conversely, starting with warm materials can dramatically shorten the pot life and lead to a rapid exotherm. [6] Q: What is the effect of batch size and container geometry on heat management?
A: As dictated by the mass effect, larger batches generate and trap more heat, leading to higher peak exotherms. [2][7]Container geometry is equally important. A tall, narrow container (like a beaker) has a low surface-area-to-volume ratio and will trap heat effectively. A wide, shallow container (like a tray) has a high surface-area-to-volume ratio and will dissipate heat much more efficiently. [1] Q: Can I use additives or fillers to help control the exotherm?
A: Yes. Fillers can help in two ways. First, they displace reactive material, reducing the total volume of epoxy in a given space and thus the total potential heat generation. [4]Second, thermally conductive fillers (e.g., alumina, quartz, boron nitride) can act as internal heat sinks, absorbing heat and distributing it more evenly throughout the mixture, which lowers the peak temperature. [4]Be cautious with low-density fillers, as they can act as insulators and worsen the problem. [4] Q: How do I select an appropriate curing agent or catalyst to manage the reaction rate?
A: The choice of curing agent is a primary method for controlling reactivity. For 3-(Oxiran-2-ylmethoxy)benzoic acid, which contains both an epoxy and a carboxylic acid group, self-polymerization can be catalyzed. However, external curing agents like amines or anhydrides are often used.
-
Amines: Aliphatic amines tend to be more reactive and produce faster cures at room temperature, while aromatic amines are generally less reactive and require heat to initiate curing. [8][9]* Anhydrides: These typically require elevated temperatures and often a tertiary amine catalyst to cure, offering long pot lives at room temperature but generating significant exotherms once activated. [10]When selecting a curing agent, consult manufacturer data sheets for recommended cure schedules and pot life information. Always perform a small-scale test to characterize the exotherm of a new formulation.
Section 4: Advanced Characterization: Quantifying the Exotherm
Q: How can I use Differential Scanning Calorimetry (DSC) to study the curing profile and heat flow of my reaction?
A: Differential Scanning Calorimetry (DSC) is an indispensable analytical tool for characterizing thermosetting materials. [11]It works by measuring the amount of heat that flows into or out of a sample as it is heated, cooled, or held at a constant temperature. [12][13]For a curing reaction, the DSC detects the exothermic heat release. By running a small, uncured sample through a controlled temperature program (either a dynamic ramp or an isothermal hold), you can precisely measure the heat flow and understand the curing behavior. [11][14] Q: What key parameters can I extract from a DSC thermogram?
A: A typical dynamic DSC scan of an uncured epoxy provides several key data points:
-
Glass Transition Temperature (Tg) of the uncured resin: Seen as a step change in the baseline. [11]* Onset of Cure: The temperature at which the exothermic reaction begins. [11]* Peak Exotherm Temperature: The temperature at which the curing reaction is proceeding at its maximum rate. [15]* Heat of Cure (ΔHcure): Calculated from the area under the exothermic peak, this value (in J/g) represents the total heat released during the reaction. It is fundamental for kinetic studies and for determining the degree of cure. [11][15] By comparing the residual exotherm of a partially cured sample to the total heat of cure of an uncured sample, you can quantitatively determine the percentage of cure. [11][14]
Parameter Description Importance for Exotherm Control Onset Temperature Temperature at which curing begins. Defines the upper limit for safe mixing and handling. Peak Temperature Temperature of maximum reaction rate. Indicates the point of maximum heat generation. A lower peak is safer. Heat of Cure (ΔH) Total energy released (J/g). A fundamental property used to model and predict heat buildup in larger masses. | Glass Transition (Tg) | Temperature of transition from glassy to rubbery state. | Tracks the progression of cure; a rising Tg indicates increasing cross-linking. [13][15]|
Table 1: Key parameters obtained from DSC analysis and their relevance to process control.
Section 5: Critical Safety Protocols
Q: What are the essential personal protective equipment (PPE) requirements when handling this reaction?
A: Adherence to safety protocols is non-negotiable.
-
Eye Protection: Always wear safety glasses or chemical splash goggles. [16][17]* Gloves: Wear chemical-resistant nitrile or butyl gloves. Avoid latex. Change gloves immediately if they become contaminated. [16][17]* Protective Clothing: Wear a lab coat to protect your skin and clothing. [18]* Ventilation: Always handle uncured resins and curing agents in a well-ventilated area or inside a chemical fume hood to avoid inhaling vapors. [17] Q: What is the correct emergency procedure for a large, uncontrolled exotherm?
A: In the event of a large runaway reaction that cannot be safely managed:
-
Activate the emergency alarm.
-
Evacuate the laboratory immediately.
-
Notify your organization's emergency response team. Do not attempt to extinguish a large chemical fire yourself unless you are trained to do so.
Q: How should I dispose of uncured and partially cured material?
A: Never dispose of liquid resin or hardener in the regular trash or down the drain. [16]* Small quantities: Mix the resin and hardener in the correct ratio in a safe, shallow container and allow it to cure fully into a solid, non-hazardous state. Once fully cured, it can typically be disposed of as solid waste. [16]* Large quantities or spills: Absorb spills with an inert material like sand or clay (do not use sawdust with hardeners). [19]All contaminated materials and uncured components must be disposed of as hazardous waste according to your institution's and local regulations. [16][19]
Section 6: Appendices: Standard Operating Procedures
Protocol 1: Small-Scale Trial for Exotherm Characterization
This protocol is for evaluating the exothermic behavior of a new formulation before scaling up.
-
Preparation:
-
Ensure all necessary PPE is worn (goggles, gloves, lab coat).
-
Work in a chemical fume hood.
-
Prepare an ice bath for emergency cooling.
-
Use a disposable, low-volume container (e.g., a 20 mL scintillation vial or small plastic cup).
-
Position a thermocouple or digital thermometer so the probe is in the center of the container, but not touching the bottom or sides.
-
-
Procedure:
-
Accurately weigh or measure a small amount of the resin and curing agent into the container (e.g., a total mass of 10-15 grams).
-
Start a timer and begin recording the temperature.
-
Mix the components thoroughly for the recommended time (e.g., 2 minutes), ensuring to scrape the sides and bottom.
-
Leave the thermocouple in the mixture and record the temperature every minute.
-
Note the time of key events: initial temperature, time to gelation, time to peak temperature, and the peak temperature value.
-
Continue recording until the temperature has peaked and returned to near ambient.
-
-
Analysis:
-
Plot temperature versus time to visualize the exotherm curve.
-
Use the peak temperature and the rate of temperature rise to assess the risk before proceeding to a larger scale. If the peak temperature exceeds a safe limit (e.g., >150°C for a small sample), the formulation is too reactive for larger batches without significant process controls.
-
Protocol 2: Procedure for Controlled Cooling of a Curing Reaction
This protocol is for managing the exotherm of a moderately reactive, small-to-medium scale batch.
-
Setup:
-
Select a reaction vessel made of a thermally conductive material (e.g., a stainless steel beaker).
-
Place the reaction vessel inside a larger secondary container.
-
Fill the secondary container with a cooling medium (e.g., water or a water/ice mixture) to a level that is below the top of the primary reaction vessel.
-
Place a thermocouple in the reaction mixture to monitor the internal temperature.
-
-
Procedure:
-
Mix the resin and hardener as per the standard procedure.
-
As the internal temperature begins to rise due to the exotherm, monitor it closely.
-
If the temperature approaches your pre-determined control limit, add small amounts of ice or colder water to the outer bath to increase the rate of heat removal.
-
Maintain the internal temperature within the desired range (e.g., 40-60°C) by modulating the external cooling.
-
Continue cooling until the exotherm has subsided and the internal temperature is stable or decreasing.
-
Section 7: References
-
Barnard, M. (n.d.). Controlling Exotherm - The Heat Reaction of Epoxy Cure. Epoxyworks. Retrieved from [Link]
-
Superior Garage Floors. (n.d.). Exotherm Control in Thick Epoxy Pours | Safe, Even Curing Tips. Retrieved from [Link]
-
Incure Inc. (2025, February 6). Managing the Heat: Controlling Exothermic Reactions in Epoxy. Incurelab. Retrieved from [Link]
-
Resin Obsession. (2025, May 16). Understanding Exothermic Reaction in Resin Casting Projects. Retrieved from [Link]
-
seawavetable. (2025, January 22). Essential Safety Precautions When Working with Epoxy Resin. Retrieved from [Link]
-
PerkinElmer. (n.d.). Characterization of Epoxy Resins Using DSC. ResearchGate. Retrieved from [Link]
-
Nerpa Polymers. (n.d.). Epoxy Resins and Hardeners: Safety Precautions. Retrieved from [Link]
-
Ellsworth Adhesives India. (n.d.). Thermal Management Properties of Epoxy. Retrieved from [Link]
-
Just Resin. (2023, March 7). What is an Exothermic Reaction & How to Prevent It. Retrieved from [Link]
-
Entropy Resins. (2020, April 9). Epoxy Resin Safety Precautions. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of an Epoxy Resin Compound by MDSC®. Retrieved from [Link]
-
Oytra. (2025, August 28). TOP RESIN SAFETY PRECAUTIONS. Retrieved from [Link]
-
United Resin, LLC. (2024, July 23). The Role of Epoxy Resin in Thermal Management. Retrieved from [Link]
-
Resin Obsession. (2023, July 23). The Only Epoxy Resin Troubleshooting Tips You Need. Retrieved from [Link]
-
Blackland Manufacturing. (2025, July 7). How Epoxy Resin Cures: Timing, Heat & Fixes. Retrieved from [Link]
-
Defense Technical Information Center. (1989, February 2). Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg. Retrieved from [Link]
-
WEST SYSTEM. (n.d.). General Epoxy Safety Guidelines. Retrieved from [Link]
-
IEEE. (2023, August 4). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. Retrieved from [Link]
-
EcoPoxy. (n.d.). Basics for working with epoxies. Retrieved from [Link]
-
Res-iT. (2026, January 30). Epoxy Resin Curing Guide | Fix Sticky, Soft and Cloudy Issues. Retrieved from [Link]
-
ScienceDirect. (n.d.). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. Retrieved from [Link]
-
Shimadzu. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Retrieved from [Link]
-
Wiley Online Library. (2003). Study of the Isothermal Curing of an Epoxy Prepreg by Near-Infrared Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (2025, May 5). Thermo-chemical coupled finite element modeling of epoxy resin frontal polymerization. Retrieved from [Link]
-
IEEE. (n.d.). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC). Retrieved from [Link]
-
Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Retrieved from [Link]
-
University of North Texas Digital Library. (n.d.). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. Retrieved from [Link]
-
SAGE Journals. (n.d.). Curing behavior and properties of epoxy monomers with ethylenediaminetetraacetic dianhydride. Retrieved from [Link]
-
MDPI. (2024, August 24). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, February 21). Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. Retrieved from [Link]
-
Google Patents. (n.d.). US5162547A - Process for the preparation of glycidyl ethers. Retrieved from
-
ScienceDirect. (n.d.). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Retrieved from [Link]
-
MDPI. (2023, February 15). Molbank. Retrieved from [Link]
-
ResearchGate. (n.d.). Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. Retrieved from [Link]
-
University of British Columbia. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. Retrieved from [Link]
Sources
- 1. superiorgarageusa.com [superiorgarageusa.com]
- 2. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 3. nerpa.ca [nerpa.ca]
- 4. epoxyworks.com [epoxyworks.com]
- 5. justresin.com.au [justresin.com.au]
- 6. blacklandmfg.com [blacklandmfg.com]
- 7. resiners.com [resiners.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thermalsupport.com [thermalsupport.com]
- 13. engineering.unt.edu [engineering.unt.edu]
- 14. shimadzu.com [shimadzu.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. seawavetable.com [seawavetable.com]
- 17. oytra.com [oytra.com]
- 18. westsystem.com [westsystem.com]
- 19. entropyresins.com [entropyresins.com]
Removing unreacted 3-(Oxiran-2-ylmethoxy)benzoic acid from final products
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their final products from the unreacted starting material, 3-(Oxiran-2-ylmethoxy)benzoic acid. This document provides a series of troubleshooting guides and frequently asked questions to ensure the highest purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification process.
Q1: What makes 3-(Oxiran-2-ylmethoxy)benzoic acid challenging to remove?
This molecule possesses two distinct reactive functional groups: a carboxylic acid and an epoxide. Its amphiphilic nature—having both a polar carboxylic acid and a less polar ether-epoxide segment—can lead to unexpected solubility behavior, complicating standard purification methods like simple recrystallization or solvent washes.
Q2: What is the first and most effective method I should try?
For most neutral final products, liquid-liquid acid-base extraction is the most robust and scalable first-line approach.[1][2][3] This technique specifically targets the acidic nature of the unreacted starting material, converting it into a water-soluble salt that can be easily washed away from the organic phase containing your product.[4][5][6]
Q3: How do I know which purification method is right for my specific product?
The choice depends on the properties of your final product and the scale of your reaction. The flowchart below provides a general decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Q4: How can I confirm the removal of the unreacted starting material?
High-Performance Liquid Chromatography (HPLC) is the preferred quantitative method due to its sensitivity and accuracy.[7] A reversed-phase C18 column with an acidic mobile phase is typically effective for separating benzoic acid derivatives.[7][8] For rapid qualitative checks, Thin-Layer Chromatography (TLC) can be highly effective.[9][10]
Part 2: Troubleshooting & Protocol Guides
This section provides detailed protocols and troubleshooting for the most effective purification techniques.
Guide 1: Acid-Base Extraction
Principle of Causality: This technique exploits the Brønsted-Lowry acid-base principle. 3-(Oxiran-2-ylmethoxy)benzoic acid, a carboxylic acid, will react with a mild aqueous base (like sodium bicarbonate) to form its corresponding sodium carboxylate salt.[11] This salt is ionic and therefore highly soluble in the aqueous phase, while a neutral organic product remains in the organic phase. This differential solubility is the basis for the separation.[1][3][5] Using a weak base like sodium bicarbonate is often preferred over a strong base like sodium hydroxide to prevent potential side reactions, such as the hydrolysis of an ester product or the opening of the epoxide ring.[2][3]
Caption: Phase transfer during acid-base extraction.
Experimental Protocol: Step-by-Step
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release the CO₂ gas produced. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.[2]
-
Back-Wash (Optional but Recommended): To recover any desired product that may have been partially soluble in the basic aqueous phase, combine all aqueous extracts and wash them with a small amount of fresh organic solvent. Combine this organic wash with the main organic layer.
-
Neutral Wash: Wash the organic layer with water, followed by a saturated brine (NaCl) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause | Recommended Solution |
| Emulsion forms (layers don't separate) | Agitation was too vigorous; high concentration of surfactants. | Add saturated brine to "break" the emulsion. Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can help. |
| Acidic impurity still present in product | Incomplete extraction; insufficient base used. | Perform additional extractions with NaHCO₃ solution. Confirm the aqueous layer is basic (pH > 8) with pH paper after extraction. |
| Low product yield | Product may be slightly acidic and was partially extracted. The product may have some water solubility. | Perform a back-wash of the combined aqueous layers with fresh organic solvent.[2] Ensure the organic layer is thoroughly dried before concentration. |
| Product precipitates during extraction | The product is insoluble in the chosen organic solvent. | Select a different organic solvent in which the product has higher solubility. |
Guide 2: Purification by Recrystallization
Principle of Causality: Recrystallization purifies solid compounds based on differences in solubility.[12][13] An ideal solvent will dissolve the impure compound at a high temperature but have low solubility for it at a low temperature.[14][15] As the saturated hot solution cools, the decreasing solubility forces the desired compound to form a crystal lattice, a highly ordered structure that tends to exclude the differently shaped impurity molecules, leaving them behind in the cold solvent (mother liquor).[16]
Experimental Protocol: Step-by-Step
-
Solvent Selection: Choose a solvent or solvent system in which your desired product is highly soluble when hot and poorly soluble when cold. The unreacted 3-(Oxiran-2-ylmethoxy)benzoic acid should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12][15]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product; cooling was too rapid. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |
| Poor recovery of the product | The product has significant solubility in the cold solvent; too much solvent was used for washing. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the absolute minimum amount of ice-cold solvent for washing. |
| Impurity co-precipitates with the product | The chosen solvent does not effectively differentiate between the product and impurity. | A different recrystallization solvent is required. If a single solvent fails, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble). |
Guide 3: Advanced Methods for Trace Impurities
1. Column Chromatography
-
Principle: Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Since 3-(Oxiran-2-ylmethoxy)benzoic acid is quite polar due to the carboxylic acid, it will adhere strongly to silica gel. A non-polar to moderately polar eluent system will typically elute a neutral, less polar product first, leaving the unreacted acid on the column.
-
Best For: Separating compounds when extraction is ineffective or for achieving very high purity. It is the most versatile purification technique when optimized.[17]
2. Scavenger Resins
-
Principle: These are solid-supported reagents with functional groups designed to react with and bind specific types of molecules.[18] To remove residual 3-(Oxiran-2-ylmethoxy)benzoic acid, an amine-functionalized scavenger resin (a solid-supported base) can be used. The resin reacts with the acidic impurity, effectively tethering it to the solid support, which can then be removed by simple filtration.
-
Best For: Removing final trace amounts of acidic impurity without the need for an aqueous workup. This is particularly useful in automated or high-throughput synthesis.
Part 3: Analytical Verification Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the level of residual 3-(Oxiran-2-ylmethoxy)benzoic acid.
-
Typical Conditions:
-
Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid). An acidic modifier is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both product and impurity absorb (e.g., 254 nm).
-
-
Procedure: Prepare a calibration curve using standard solutions of 3-(Oxiran-2-ylmethoxy)benzoic acid. Analyze the purified product and quantify the impurity by comparing its peak area to the calibration curve.[7]
References
-
Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Taylor & Francis Online. Available at: [Link]
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
- Method for purifying an epoxidation product.Google Patents (US4423239A).
-
Chemically-active extraction. University of York, Department of Chemistry. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
SOP: CRYSTALLIZATION. University of California, Los Angeles, Department of Chemistry & Biochemistry. Available at: [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]
-
Separation of a mixture of benzoic acid derivatives (a) and the chromatogram of SFE extract of Melissa officinalis (b). ResearchGate. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. Available at: [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Available at: [Link]
-
Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. Available at: [Link]
-
Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. Available at: [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Carleton College, Department of Chemistry. Available at: [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Available at: [Link]
-
Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate. Available at: [Link]
-
Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals. PubMed. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of California, Santa Cruz, Department of Chemistry. Available at: [Link]
- Process for the purification of epoxy compounds.Google Patents (US4233202A).
- Process for the purification of epoxides.Google Patents (US4369096A).
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Experimental No. (4) Recrystallization. ResearchGate. Available at: [Link]
-
Scavengers – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
4-(Oxiran-2-ylmethoxy)benzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Benzoic acid. Wikipedia. Available at: [Link]
-
SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. Available at: [Link]
-
Benzoic Acid - Structure, Properties, Reactions. Turito. Available at: [Link]
-
Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. DiVA Portal. Available at: [Link]
-
Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. Available at: [Link]
-
Scavenger resin. Wikipedia. Available at: [Link]
-
How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. Available at: [Link]
-
Chemical Properties of Benzoic Acid: Detailed Analysis. Justlong in Food. Available at: [Link]
- Epoxy-terminated polybutadiene as oxygen scavenger.Google Patents (US20160311949A1).
-
Surface cleaning technologies for the removal of crosslinked epoxide resin. Loughborough University Institutional Repository. Available at: [Link]
-
4-(oxiran-2-yl)benzoic Acid Properties. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
3 Methoxy Benzoic Acid. Chemixl Intermediates Pvt. Ltd.. Available at: [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 5. magritek.com [magritek.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. studymind.co.uk [studymind.co.uk]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. mt.com [mt.com]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. Scavenger resin - Wikipedia [en.wikipedia.org]
Validation & Comparative
FTIR spectrum analysis of 3-(Oxiran-2-ylmethoxy)benzoic acid functional groups
An In-Depth Guide to the FTIR Spectrum of 3-(Oxiran-2-ylmethoxy)benzoic acid: A Comparative Analysis for Researchers
Introduction: Deciphering Molecular Architecture with Infrared Light
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique "molecular fingerprint," revealing the intricate vibrational modes of its chemical bonds.
This guide provides a comprehensive analysis of the FTIR spectrum of 3-(Oxiran-2-ylmethoxy)benzoic acid, a molecule possessing a trifecta of key functional groups: a carboxylic acid, an epoxide (oxirane), and an ether linkage, all attached to a central aromatic ring. Understanding the spectral signature of this compound is critical for quality control, reaction monitoring, and predicting its chemical reactivity. As Senior Application Scientists, our goal is to not only present the data but to explain the causality behind the spectral features, offering a field-proven perspective on interpretation and comparative analysis.
Molecular Structure and Expected Vibrational Signatures
The structure of 3-(Oxiran-2-ylmethoxy)benzoic acid dictates its infrared spectrum. Each functional group possesses characteristic vibrational frequencies (stretching and bending) that serve as diagnostic markers.
Caption: Molecular structure of 3-(Oxiran-2-ylmethoxy)benzoic acid.
The primary functional groups for analysis are:
-
Carboxylic Acid (-COOH): This group is expected to show a very broad O-H stretching band due to strong intermolecular hydrogen bonding and an intense, sharp C=O (carbonyl) stretching band.[1]
-
Epoxide (Oxirane) Ring: This strained three-membered ring has unique vibrational modes, including asymmetric and symmetric C-O-C stretching, that are highly diagnostic.[2]
-
Aryl Ether (-O-CH₂-): The ether linkage will produce characteristic C-O-C stretching bands. Aryl ethers typically show two distinct stretching bands.[3]
-
Aromatic Ring (meta-substituted): The benzene ring will exhibit C-H stretching absorptions above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the fingerprint region can indicate the substitution pattern.
Experimental Protocol: A Self-Validating Approach
To ensure spectral data is both accurate and reproducible, a rigorous experimental protocol is essential. This methodology is designed to be a self-validating system, minimizing ambiguity in results.
Objective: To obtain a high-quality FTIR transmission spectrum of solid 3-(Oxiran-2-ylmethoxy)benzoic acid.
Methodology: Potassium Bromide (KBr) Pellet Method.
-
Rationale: The KBr pellet method is chosen for solid samples as KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a uniform matrix, reducing scattering effects. This is often preferred over Attenuated Total Reflectance (ATR) for achieving higher resolution of certain peaks, though ATR is a viable and faster alternative.
Step-by-Step Protocol:
-
Sample and Reagent Preparation:
-
Dry FTIR-grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water, which shows a broad O-H absorption band and can interfere with the sample spectrum.
-
Grind approximately 1-2 mg of the 3-(Oxiran-2-ylmethoxy)benzoic acid sample to a fine powder using a clean agate mortar and pestle. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.
-
-
Mixing:
-
Add approximately 150-200 mg of the dried KBr powder to the mortar containing the ground sample.
-
Mix thoroughly by gentle grinding for 1-2 minutes until the mixture is homogeneous. The final concentration of the sample should be around 0.5-1.0% by weight.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-pressing die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 2 minutes. This sinters the KBr into a transparent or semi-transparent disc.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Instrument Parameters: Set the resolution to 4 cm⁻¹ and co-add 32 scans to achieve a high signal-to-noise ratio.
-
FTIR Spectrum Analysis and Functional Group Assignment
The resulting spectrum is a composite of the absorptions from all functional groups. The key to interpretation is the systematic assignment of each major band.
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | Observed Peak (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | ~3050 (broad) | Very broad band due to hydrogen bonding, often overlapping C-H stretches.[4][5] |
| Aromatic | C-H Stretch | 3100 - 3000 | ~3080, 3030 | Sharp, medium intensity peaks just above 3000 cm⁻¹.[4] |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | ~1695 | Very strong and sharp absorption, characteristic of an aromatic carboxylic acid.[1][6] |
| Aromatic | C=C Stretch | 1600 - 1450 | ~1605, 1585, 1490 | Multiple sharp bands of variable intensity. |
| Epoxide | Ring "Breathing" | 1280 - 1230 | ~1260 | Symmetric stretch of the epoxide ring.[2] |
| Aryl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | ~1245 | Strong absorption due to the Ar-O-CH₂ linkage.[7][8] |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | ~1295 | Strong peak, coupled with O-H in-plane bending.[4] |
| Epoxide | Asymmetric C-O-C Stretch | 950 - 810 | ~915 | Intense and diagnostically significant peak for the oxirane ring.[2][9] |
| Epoxide | Symmetric C-O-C Stretch | 880 - 750 | ~830 | Medium to strong intensity peak.[2] |
| Aromatic | C-H Out-of-Plane Bend | 900 - 675 | ~760 | Strong absorption indicative of the meta-substitution pattern. |
Comparative Spectral Analysis: Isolating Key Features
To truly appreciate the spectral complexity of 3-(Oxiran-2-ylmethoxy)benzoic acid, it is instructive to compare its spectrum with those of simpler, related molecules.
-
Versus Benzoic Acid: The spectrum of benzoic acid would show the characteristic broad O-H stretch and the C=O stretch around 1690-1700 cm⁻¹.[6] However, it would lack the strong, sharp epoxide peaks at ~915 cm⁻¹ and ~830 cm⁻¹, and the prominent aryl ether C-O stretch at ~1245 cm⁻¹. This comparison confirms the presence of the oxiran-2-ylmethoxy substituent.
-
Versus 3-Methoxybenzoic Acid: This compound shares the aromatic ring and the aryl ether linkage. Its spectrum would display the carboxylic acid absorptions and a C-O stretch for the aryl methyl ether. Crucially, it would be missing the distinct epoxide ring vibrations at ~1260 cm⁻¹, ~915 cm⁻¹, and ~830 cm⁻¹.[10][11] This highlights the unique contribution of the strained epoxide ring to the overall spectrum.
-
Versus Glycidyl Phenyl Ether: This molecule contains the epoxide and the aryl ether but lacks the carboxylic acid. Its spectrum would be dominated by the epoxide peaks (~1250, ~915, ~840 cm⁻¹) and the aryl ether C-O stretch.[3][8] The most striking difference would be the complete absence of the intense C=O stretch at ~1695 cm⁻¹ and the broad O-H band from 3300-2500 cm⁻¹, definitively isolating the carboxylic acid signals in the target molecule.
Caption: Workflow for FTIR analysis of 3-(Oxiran-2-ylmethoxy)benzoic acid.
Conclusion for the Modern Researcher
The FTIR spectrum of 3-(Oxiran-2-ylmethoxy)benzoic acid is a rich tapestry of information, with each absorption band telling a part of the molecule's structural story. The key diagnostic features are the unmistakable broad O-H and sharp C=O stretches of the carboxylic acid, the strong aryl ether C-O stretch, and the highly characteristic, intense absorptions of the epoxide ring in the fingerprint region.
By employing a systematic experimental protocol and a comparative analysis approach, researchers can confidently verify the identity and purity of this compound. This guide serves not just as a static reference but as a framework for logical deduction, empowering scientists in drug development and materials research to leverage the full diagnostic power of FTIR spectroscopy.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Photonwave. (2026, February 15). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]
-
Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of uncured epoxy-resin. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
-
MDPI. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the epoxide. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Nopr.niscair.res.in. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for ether functional group (C-O-C) region of PGMA. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ScienceDirect. (2025, July 31). Ether groups: Significance and symbolism. Retrieved from [Link]
-
PubChem. (n.d.). 3-(oxolan-2-ylmethoxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Oxiran-2-ylmethoxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (2025, October 15). 4-(oxiran-2-yl)benzoic Acid Properties. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. explore.st-aug.edu [explore.st-aug.edu]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [m.chemicalbook.com]
- 11. Benzoic acid, 3-methoxy- [webbook.nist.gov]
Publish Comparison Guide: Thermal Stability & Decomposition of 3-(Oxiran-2-ylmethoxy)benzoic Acid
Executive Summary
3-(Oxiran-2-ylmethoxy)benzoic acid (also known as 3-glycidyloxybenzoic acid) represents a unique class of bifunctional monomers containing both a carboxylic acid and a glycidyl ether moiety. Its thermal analysis profile (TGA) is distinct from simple benzoic acid derivatives due to its capacity for self-initiated polymerization (curing) upon heating.
While simple benzoic acids sublime or decarboxylate at relatively low temperatures (<200°C), 3-(Oxiran-2-ylmethoxy)benzoic acid undergoes a ring-opening addition reaction where the carboxylic acid attacks the epoxide, forming a stable crosslinked polyester-ether network. Consequently, its TGA curve exhibits high thermal stability (degradation onset >300°C) provided the heating rate allows for curing prior to volatilization.
This guide compares the thermal performance of 3-(Oxiran-2-ylmethoxy)benzoic acid against Benzoic Acid (a volatile precursor) and DGEBA (standard epoxy resin), providing critical experimental protocols for accurate characterization.
Part 1: Chemical Context & Reactivity
To interpret the TGA curves correctly, one must understand the competing thermal events: Sublimation vs. Curing .
-
The Volatility Risk : The benzoic acid core is prone to sublimation and decarboxylation.
-
The Stabilization Mechanism : The glycidyl ether tail allows the molecule to "anchor" itself via polymerization. Upon heating, the proton from the carboxylic acid protonates the epoxide oxygen, leading to ring opening and ester formation. This transforms a small, volatile molecule into a high-molecular-weight polymer network.
Mechanism of Thermal Stabilization (Self-Curing)
Figure 1: The self-curing pathway that prevents early mass loss in TGA.
Part 2: Comparative Thermal Analysis (TGA)
The following data summarizes the decomposition profiles of 3-(Oxiran-2-ylmethoxy)benzoic acid compared to its functional analogs.
Table 1: Comparative Thermal Degradation Metrics
| Metric | 3-(Oxiran-2-ylmethoxy)benzoic acid | Benzoic Acid (Precursor) | DGEBA Epoxy (Standard) |
| Primary Event | Self-Curing / Polymerization | Sublimation / Evaporation | Homopolymerization (if cat. present) |
| ~280°C - 310°C (Post-cure) | ~100°C (Sublimation) | ~350°C | |
| ~380°C | ~180°C - 200°C | ~400°C | |
| Char Yield (600°C) | ~15 - 20% (Aromatic char) | 0% (Complete loss) | 10 - 15% |
| Critical Risk | Volatilization if heating >20°C/min | Complete evaporation before reaction | Brittle fracture if uncured |
Detailed Curve Analysis
1. The "False" Stability of Benzoic Acid
Pure benzoic acid shows a single-step weight loss beginning as low as 80°C and completing by 200°C. This is not chemical decomposition (bond breaking) but physical sublimation. In a TGA, this looks like a catastrophic failure of the material.
-
Key Insight: Any derivative lacking the epoxide "anchor" will likely exhibit this volatility.
2. The "Curing Plateau" of 3-(Oxiran-2-ylmethoxy)benzoic Acid
When 3-(Oxiran-2-ylmethoxy)benzoic acid is heated:
-
Stage 1 (50°C - 150°C) : Minimal mass loss (<2%). Small amounts of adsorbed moisture may leave.
-
Stage 2 (150°C - 250°C) : The Curing Window . The curve remains flat (stable). Unlike benzoic acid, the molecule is reacting with itself to form a non-volatile polymer. Note: If the pan is open and heating is too fast, some monomer may evaporate before curing.
-
Stage 3 (>300°C) : True chemical decomposition (pyrolysis) of the ether and ester linkages occurs.
3. Comparison with Glycidyl Esters
It is crucial to distinguish this compound (Glycidyl Ether ) from Glycidyl Esters . As noted in high-performance adhesive patents, glycidyl esters often degrade catastrophically near 200°C. The ether linkage in 3-(Oxiran-2-ylmethoxy)benzoic acid provides superior thermal resistance, pushing degradation onset above 300°C [1].
Part 3: Experimental Protocol for Validation
To replicate these results, strict adherence to the following protocol is required. The "Self-Curing" nature means the TGA curve is highly dependent on the heating rate.
Protocol: Variable Heating Rate TGA
Objective : To separate the evaporation of uncured monomer from the degradation of the cured network.
-
Instrument : TGA (e.g., TA Instruments Q500 or Mettler Toledo).
-
Atmosphere : Nitrogen (
) at 50 mL/min (Inert environment prevents oxidative degradation). -
Pan Configuration :
-
Recommended: Pinhole Hermetic Pan (Aluminum).
-
Reasoning: A completely open pan allows monomer sublimation before curing. A pinhole allows pressure release but retains the monomer vapor long enough for the acid-epoxide reaction to occur.
-
-
Method :
-
Step 1 : Equilibrate at 40°C.
-
Step 2 : Ramp 5°C/min to 150°C.
-
Step 3 : Isothermal Hold for 30 minutes at 150°C. (Crucial: This forces the "cure" without risking evaporation).
-
Step 4 : Ramp 10°C/min to 600°C.
-
Expected Result Visualization
The following diagram illustrates the expected TGA trace using the protocol above.
Figure 2: Logical flow of the TGA experiment. The green path represents the successful curing protocol; the dashed path represents the failure mode (volatilization).
Part 4: Mechanistic Interpretation & Troubleshooting
Decarboxylation vs. Ring Opening
The primary threat to stability is decarboxylation of the benzoic acid moiety, which typically produces
-
Observation: If mass loss occurs at ~200°C-250°C, it indicates the acid group is decarboxylating before it can react with the epoxide [2].
-
Solution: Use a catalyst (e.g., triphenylphosphine) to accelerate the epoxide ring-opening, ensuring the acid is consumed (esterified) before it can decarboxylate.
Shelf-Life Implications
The TGA data implies that 3-(Oxiran-2-ylmethoxy)benzoic acid is thermally dormant at room temperature but highly reactive >100°C.
-
Storage : Must be kept cool (<25°C) to prevent slow oligomerization.
-
Processing : Extrusion or compounding temperatures must be carefully controlled. If the material exceeds 150°C, it will crosslink, increasing viscosity irreversibly.
References
- European Patent Office. Epoxy resins consisting of flexible chains terminated with glycidyloxyphenyl groups. Patent EP0747371B1.
-
Winter, G. et al. The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]
-
PubChem . 4-(Oxiran-2-ylmethoxy)benzoic acid (Isomer Analog Data). National Library of Medicine. Available at: [Link]
Structural Validation of 3-(Oxiran-2-ylmethoxy)benzoic Acid: A Comparative Crystallographic Guide
Executive Summary: The Validation Challenge
In the development of functionalized intermediates like 3-(Oxiran-2-ylmethoxy)benzoic acid (also known as m-glycidyloxybenzoic acid), structural ambiguity is a critical risk.[1] While NMR confirms connectivity, it often fails to definitively resolve the absolute stereochemistry of the epoxide ring or the supramolecular packing that dictates solid-state stability.
This guide establishes Single Crystal X-ray Diffraction (SCXRD) as the definitive "Gold Standard" for validating this molecule, comparing it against solution-state alternatives (NMR, MS). We provide a self-validating protocol for crystallization and refinement, grounded in the specific chemical behavior of epoxy-benzoic acid derivatives.
Comparative Analysis: Why SCXRD?
The following matrix compares the three primary validation techniques. SCXRD is the only method capable of providing a direct, unambiguous 3D map of the molecule in its solid state.
Table 1: Structural Validation Performance Matrix
| Feature | SCXRD (Gold Standard) | Solution NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Magnetic Environment of Nuclei | Mass-to-Charge Ratio ( |
| Epoxide Configuration | Absolute (Stereochemistry defined) | Relative (Requires chiral shift reagents) | None |
| Connectivity | Unambiguous | High (via HMBC/HSQC) | Inferred (Fragmentation) |
| Supramolecular Data | High (H-bonds, | Low (Solvent dependent) | None |
| Sample State | Solid (Single Crystal) | Solution (Isotropic) | Gas Phase (Ionized) |
| Limit of Detection | Crystal Size > 50 | ~1-10 mM concentration | < 1 ng/mL |
| Critical Blind Spot | Requires crystalline sample | Cannot distinguish enantiomers easily | Cannot distinguish regioisomers |
Technical Mechanism: The Crystallographic Advantage
For 3-(Oxiran-2-ylmethoxy)benzoic acid, SCXRD offers specific mechanistic insights that NMR cannot:
-
The Dimerization Motif: Benzoic acid derivatives predominantly crystallize as centrosymmetric dimers linked by hydrogen bonds between carboxylic acid groups.[1] This forms a stable
graph-set motif (two donors, two acceptors, 8-membered ring).[1] -
Epoxide Strain & Orientation: The oxirane ring is highly strained (bond angles ~60°).[1] SCXRD precisely measures these angles, confirming the ring has not opened during synthesis—a common side reaction that can be ambiguous in NMR due to overlapping signals.
Diagram 1: The Validation Decision Matrix
This logic flow determines when to deploy SCXRD versus rapid screening methods.
Caption: Decision tree for selecting the appropriate structural validation technique based on analytical needs.
Experimental Protocol: Crystallization & Data Collection
Warning: The epoxide ring is sensitive to acid-catalyzed hydrolysis.[1] Avoid acidic solvents or high temperatures during crystallization.[1]
Phase A: Crystallization Strategy (Slow Evaporation)
Objective: Grow single crystals suitable for diffraction (0.1 – 0.3 mm).[1]
-
Solvent Selection: Use Ethanol or Acetonitrile .[1] These are polar enough to dissolve the benzoic acid moiety but volatile enough for evaporation. Avoid water to prevent hydrolysis.[1]
-
Preparation: Dissolve 20 mg of the compound in 2 mL of solvent at room temperature (25°C). Filter through a 0.45
m PTFE syringe filter to remove dust (nucleation sites).[1] -
Vapor Diffusion (Alternative):
-
Harvesting: Examine under a polarizing microscope. Look for clear, prismatic blocks.
Phase B: Data Collection Parameters (Standard)
-
Temperature: 100 K (using
cryostream). Reason: Reduces thermal vibration of the flexible glycidyl chain. -
Radiation: Mo
( Å).[1] Preferred for organic molecules to minimize absorption.[1] -
Resolution: 0.8 Å or better.
Target Validation Metrics (Data Analysis)
When refining the structure (using software like SHELXL or OLEX2), compare your results against these Target Metrics . Deviations suggest impurities, ring-opening, or incorrect assignment.[1]
Table 2: Reference Structural Parameters
| Parameter | Target Value (Expected) | Significance |
| C-O Bond (Epoxide) | Confirms intact three-membered ring.[1] | |
| C-C Bond (Epoxide) | Shorter than typical alkane C-C due to strain.[1] | |
| Ring Angles (C-O-C) | Characteristic of oxirane ring strain.[1] | |
| H-Bond (COOH...COOH) | Confirms the centrosymmetric dimer ( | |
| Torsion Angle (Carboxyl) | Indicates conjugation with the benzene ring.[1] | |
| R-Factor ( | Indicates high-quality model fit.[1] |
Diagram 2: Crystallographic Workflow
The step-by-step process from crystal selection to final CIF generation.[1]
Caption: The standard workflow for solving the structure of small organic molecules.
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]
-
Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.[1] (Establishes the
graph set notation for carboxylic acids). -
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."[1]
-
Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1]
-
Gowda, B. T., et al. (2013).[1] "Structure of 4-(benzyloxy)benzoic acid." CrystEngComm, 15, 1077–1085.[1][5] (Provides comparative bond length data for alkoxy-benzoic acids).
Sources
A Comparative Guide to Elemental Analysis Standards for 3-(Oxiran-2-ylmethoxy)benzoic Acid in Pharmaceutical Development
This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the characterization of 3-(Oxiran-2-ylmethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the precise elemental composition and controlling impurity profiles are not merely procedural steps but cornerstones of regulatory compliance and drug safety. This document delineates the critical distinction between elemental analysis for empirical formula verification and the quantification of trace elemental impurities, providing objective comparisons and actionable experimental protocols.
The Duality of Elemental Analysis in Pharmaceutical Chemistry
The term "elemental analysis" for a specific organic compound like 3-(Oxiran-2-ylmethoxy)benzoic acid (Chemical Formula: C₁₀H₁₀O₄) encompasses two distinct but equally critical objectives:
-
Empirical Formula Verification: This fundamental analysis quantifies the mass percentages of Carbon (C), Hydrogen (H), and Oxygen (O) to confirm the compound's stoichiometric identity and purity. It is a primary characterization technique that validates the successful synthesis of the target molecule.
-
Elemental Impurity Quantification: This regulatory-driven analysis focuses on detecting and quantifying trace metals and other elements that may be present from catalysts, reagents, manufacturing equipment, or environmental exposure.[1] Adherence to stringent limits, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), is mandatory for ensuring the safety and efficacy of the final drug product.[1][2][3]
This guide will address both facets, providing a comprehensive analytical framework.
Part I: Empirical Formula Verification (C, H, O Analysis)
Confirming the correct ratio of carbon, hydrogen, and oxygen is the first step in validating the molecular identity of synthesized 3-(Oxiran-2-ylmethoxy)benzoic acid. The universally accepted standard for this is high-temperature combustion analysis, a technique based on the classical Pregl-Dumas method.[4]
Principle of Combustion Analysis
The methodology involves the complete combustion of a precisely weighed sample in an oxygen-rich environment.[4] During this process, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and after subsequent reduction of nitrogen oxides, nitrogen is measured as N₂ gas.[4] The resulting gases are separated and quantified by a thermal conductivity detector (TCD). Oxygen content is typically determined by pyrolysis in an inert atmosphere, converting it to carbon monoxide (CO).
Authoritative Grounding: The Role of Certified Reference Materials (CRMs)
The trustworthiness of combustion analysis hinges on meticulous calibration using high-purity, certified reference materials.[4] Benzoic acid itself is a primary standard for this purpose, with its elemental composition certified by national metrology institutes like the National Institute of Standards and Technology (NIST).[5][6] Using a CRM like NIST SRM 350b (Benzoic acid) establishes metrological traceability, ensuring that the results are accurate and comparable across different laboratories and instruments.[5][7]
Table 1: Theoretical vs. Acceptable Experimental Values for 3-(Oxiran-2-ylmethoxy)benzoic acid (C₁₀H₁₀O₄)
| Element | Theoretical Mass % | Acceptable Experimental Range |
| Carbon (C) | 61.85% | 61.55% - 62.15% |
| Hydrogen (H) | 5.19% | 4.89% - 5.49% |
| Oxygen (O) | 32.96% | (Determined by difference) |
| Generally, a deviation of ±0.3% from the theoretical value is considered acceptable for pure compounds. |
Experimental Protocol: CHN Analysis via Combustion
-
Instrument Preparation: Ensure the CHNS/O analyzer is equipped with high-purity helium (carrier gas) and oxygen (combustion gas).[4] Perform leak checks and condition the combustion and reduction tubes according to the manufacturer's specifications.
-
Calibration: Accurately weigh 1-3 mg of a certified reference material (e.g., Benzoic Acid, Acetanilide) into a tin capsule.[4] Run a series of 3-5 standards to generate a valid calibration curve. The instrument software will use this to establish response factors for each element.
-
Sample Preparation: Weigh 1-3 mg of the 3-(Oxiran-2-ylmethoxy)benzoic acid sample into a clean tin capsule. Record the weight with at least 0.001 mg precision.
-
Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The sample is dropped into a furnace at ~1000°C in a pure oxygen environment.[4]
-
Data Processing: The instrument's software automatically integrates the detector signals for CO₂, H₂O, and N₂ (if applicable), calculates the mass percentages based on the sample weight and calibration, and generates a report.
Workflow for Empirical Formula Verification
Caption: Workflow for C, H, O analysis by high-temperature combustion.
Part II: Quantification of Elemental Impurities
The control of elemental impurities is a critical safety and regulatory requirement in pharmaceutical manufacturing. The modern framework is defined by USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, which are harmonized with the ICH Q3D guideline.[8] This framework moves away from outdated colorimetric tests towards modern, highly sensitive instrumental methods.[1][8]
Regulatory Framework: A Risk-Based Approach
The ICH Q3D guideline classifies elemental impurities into three classes based on their toxicity and the likelihood of their inclusion in a drug product.[1][9] This mandates a risk-based approach where manufacturers must assess and control potential sources of contamination, which can include catalysts from the synthesis of 3-(Oxiran-2-ylmethoxy)benzoic acid or leaching from equipment.[1]
Comparison of Core Analytical Techniques
The choice of analytical technique is driven by the required detection limits, sample throughput, and the specific elements of interest. USP <233> primarily describes procedures for Inductively Coupled Plasma (ICP) based methods.[9]
Table 2: Comparative Guide to Elemental Impurity Analysis Techniques
| Parameter | ICP-Mass Spectrometry (ICP-MS) | ICP-Optical Emission Spectrometry (ICP-OES) | X-Ray Fluorescence (XRF) |
| Principle | Ionizes sample in plasma; separates and detects ions based on mass-to-charge ratio. | Excites atoms in plasma; measures characteristic wavelengths of emitted light.[10] | Exposes sample to X-rays; measures characteristic fluorescent X-rays emitted by elements.[10] |
| Sensitivity | Very High (parts-per-trillion, ppt).[10][11] | Moderate (parts-per-million, ppm).[10][12] | Low to Moderate (ppm range). |
| Regulatory Acceptance | Preferred method in USP <233> (Procedure 2).[9] | Accepted method in USP <233> (Procedure 1).[9] | Can be used as an alternative or screening tool if properly validated.[10] |
| Sample Preparation | Extensive: Requires complete dissolution/digestion in strong acids.[2][10] | Extensive: Requires complete dissolution/digestion in strong acids.[10] | Minimal: Can analyze solids, powders, and liquids directly.[10] |
| Throughput | Moderate; sample digestion is the bottleneck. | Moderate to High; faster analysis time than ICP-MS.[12] | Very High; rapid, non-destructive analysis.[10] |
| Key Advantage | Unmatched sensitivity, making it ideal for the most toxic elements with low limits (e.g., Cd, Pb, As, Hg).[8][12] | Robust, cost-effective, and less susceptible to certain interferences than ICP-MS.[12] | Speed and cost-effectiveness make it excellent for screening raw materials and in-process control.[10] |
| Key Limitation | Higher cost; prone to polyatomic and matrix interferences that require careful method development.[11][13] | Insufficient sensitivity for some Class 1 elements at their required limits.[12] | Lower sensitivity; may not be suitable for final product release testing for all elements. |
Experimental Protocol: Elemental Impurity Analysis by ICP-MS (per USP <233>)
This protocol is a self-validating system, incorporating checks to ensure accuracy and precision.
-
Sample Preparation (Closed-Vessel Microwave Digestion):
-
Causality: Closed-vessel digestion is critical to prevent the loss of volatile elements (e.g., Mercury) and to achieve the high temperatures and pressures needed to completely break down the organic matrix of the benzoic acid derivative.[9]
-
Procedure: Accurately weigh approximately 0.2-0.5 g of 3-(Oxiran-2-ylmethoxy)benzoic acid into a clean, acid-leached microwave digestion vessel.
-
Add 5-10 mL of high-purity nitric acid and, if necessary, other acids like hydrochloric acid to stabilize certain elements (e.g., platinum group metals).[9]
-
Seal the vessel and place it in the microwave digestion system. Run a program that slowly ramps the temperature to ~200°C and holds it to ensure complete digestion.
-
After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Instrument Calibration and Setup:
-
Prepare calibration standards as specified in USP <233>, typically at 0.5x and 1.5x the target limits defined in USP <232>.[9] The matrix of the standards must match the sample matrix (i.e., contain the same concentration of acid).[9]
-
Prepare an internal standard solution (e.g., containing Ge, Rh, In, Bi) and introduce it online to correct for instrument drift and matrix effects.
-
-
Analysis and Validation:
-
Analyze a blank, the calibration standards, and the prepared sample solution.
-
System Suitability: The correlation coefficient for the calibration curve must be ≥ 0.99.
-
Spike Recovery (Trustworthiness): Prepare a separate spiked sample by adding a known amount of the target elements to the sample before digestion. The recovery of this spike must be within 70-150% for each element, demonstrating that the method is accurate for the specific sample matrix.
-
Precision: Analyze the sample or a spiked sample in triplicate. The relative standard deviation (RSD) should not exceed 20%.
-
-
Data Interpretation: Quantify the concentration of each element in the sample and compare the results to the permissible daily exposure (PDE) limits established in USP <232>.[12]
Decision Workflow for Elemental Impurity Analysis
Caption: Decision workflow for selecting the appropriate elemental impurity analysis technique.
Conclusion: An Integrated Strategy
For a pharmaceutical intermediate like 3-(Oxiran-2-ylmethoxy)benzoic acid, a robust analytical strategy integrates multiple techniques. The process begins with structural confirmation (e.g., by NMR and MS), followed by fundamental elemental analysis (Combustion) to verify the empirical formula and purity. Finally, for regulatory submission and product release, a fully validated elemental impurities method, typically high-sensitivity ICP-MS, is required to ensure compliance with global safety standards like USP <232>/<233> and ICH Q3D. The selection of a specific technique should always be justified based on a scientific risk assessment, balancing the need for sensitivity with practical considerations like sample throughput and cost.
References
- Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
- SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
- Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY.
- Pharmaceutical Technology. (2026, February 8). Elemental Impurity Analysis.
- BenchChem. (2025). Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity.
- NANOLAB. (n.d.). Determination of Epoxy and Derivatives in Packaging.
- Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
- CDC Stacks. (2010, June 4). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols.
- Ingenieria Analitica Sl. (n.d.). Optimal Analysis of Epoxy Resins by GPC with ELSD.
- PubMed. (2007, February 15). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
- The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
- Sigma-Aldrich. (2019, December 20). Certificate of Analysis.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
- Labcompare. (2018, April 16). Complying with USP <232> and USP <233> Elemental Impurities Standards.
- Elemental Microanalysis. (n.d.). Benzoic Acid OAS 1 g See Certificate 443979 Expiry 15-Apr-29.
- BSI. (2025, March 10). ANALYTICAL METHOD OF ANALYSIS: DETERMINATION OF ICH Q3D ELEMENTAL IMPURITIES BY INDUCTIVELY COUPLED PLASMA MASS SPECTOMETRY (ICP-MS).
- MedCrave online. (2023, April 24). Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES.
- National Institute of Metrology, China. (n.d.). Certificate of Reference Material.
- Alpha Resources LLC. (n.d.). Value Beyond Measure Certificate of Analysis.
- Thermo Fisher Scientific. (2016, May 1). Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements.
- Shimadzu. (n.d.). Analysis of Elemental Impurities in Pharmaceutical Products Following USP / on ICPMS-2030.
- IKA. (n.d.). Test Certificate.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. alfachemic.com [alfachemic.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Benzoic Acid OAS 1 g See Certificate 443979 Expiry 15-Apr-29 - Elemental Microanalysis [elementalmicroanalysis.com]
- 7. usl.com.pl [usl.com.pl]
- 8. Analysis of Elemental Impurities in Pharmaceutical Products Following USP / on ICPMS-2030 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. labcompare.com [labcompare.com]
- 10. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 11. scispace.com [scispace.com]
- 12. pharmtech.com [pharmtech.com]
- 13. PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Safety Operating Guide
Proper Disposal of 3-(Oxiran-2-ylmethoxy)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
Introduction
As researchers, scientists, and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Oxiran-2-ylmethoxy)benzoic acid, a compound containing both a benzoic acid moiety and a reactive oxirane (epoxy) ring. Understanding the distinct chemical properties of these functional groups is critical for ensuring safe and compliant waste management.
This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step. By grounding our practices in scientific principles and regulatory standards, we can foster a culture of safety and minimize our environmental impact.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. 3-(Oxiran-2-ylmethoxy)benzoic acid presents a dual-hazard profile due to its constituent functional groups.
Chemical and Physical Hazards
| Hazard Classification | Description | Primary Concern |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Direct contact can lead to redness, itching, and inflammation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][4][5][6] | Can cause significant injury upon contact.[4] |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][7][4][6] | Ingestion can lead to adverse health effects. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][4] | Inhalation of dust or aerosols should be avoided.[3][6] |
| Reactivity | The oxirane (epoxy) ring is susceptible to reaction with strong acids, bases, and oxidizing agents.[3][8] | Improper mixing of waste streams can lead to vigorous polymerization, decomposition, or other hazardous reactions.[9][10] |
| Combustibility | May form combustible dust concentrations in air.[11] | Dust clouds can pose an explosion hazard if exposed to an ignition source.[11] |
Regulatory Context
Disposal procedures must adhere to federal, state, and local environmental regulations.[1][4] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[12] Additionally, workplace safety standards are governed by the Occupational Safety and Health Administration (OSHA).[10] It is imperative to consult your institution's Environmental Health and Safety (E&S) department for specific guidance.
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE and engineering controls are the first line of defense against chemical exposure.
Mandatory Personal Protective Equipment
-
Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[6]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl) must be worn.[8] Always inspect gloves before use and practice proper glove removal technique to avoid skin contact.[6]
-
Body Protection : A fully buttoned lab coat or a chemical-resistant apron is necessary to protect against splashes.[3][8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[5]
Essential Engineering Controls
-
Ventilation : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][13]
-
Safety Equipment : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][7]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.
Waste Stream Classification
Due to its reactive oxirane group and acidic nature, 3-(Oxiran-2-ylmethoxy)benzoic acid waste must be classified and handled as hazardous waste.[14] It should not be mixed with other waste streams unless compatibility has been verified.
Step-by-Step Collection Procedure
-
Select an Appropriate Waste Container :
-
Label the Container :
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "Waste 3-(Oxiran-2-ylmethoxy)benzoic acid"
-
The primary hazard(s): "Irritant," "Harmful," and "Reactive"
-
The date of accumulation start.
-
-
-
Transferring the Waste :
-
Container Management :
Caption: Overall workflow for the disposal of 3-(Oxiran-2-ylmethoxy)benzoic acid waste from the laboratory to final destruction.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the proper disposal of 3-(Oxiran-2-ylmethoxy)benzoic acid, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety professionals.
References
- Material Safety Data Sheet. (2012, May 28). [Source not further specified, but content is consistent with a standard MSDS/SDS].
-
National Institute of Standards and Technology (NIST). (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
- Fisher Scientific. (2024, March 25). SAFETY DATA SHEET: 3-Methoxybenzoic acid. Retrieved from Thermo Fisher Scientific Chemicals, Inc.
-
Washington State University Environmental Health & Safety. (n.d.). Benzoic Acid Standard Operating Procedure. Retrieved from [Link]
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2-Methoxybenzoic acid. Retrieved from Thermo Fisher Scientific Chemicals, Inc.
-
Al-Badr, A. A., & Al-Tannak, N. F. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved from [Link]
-
SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET: Benzoic acid.
-
Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]
- BioShop Canada Inc. (n.d.). SAFETY DATA SHEET: BENZOIC ACID.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: 2-Benzoylbenzoic acid.
-
E-Substances. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
- Valudor Products. (2026, January 29). Safety Data Sheet: benzoic acid.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Methoxybenzoic acid. Retrieved from Thermo Fisher Scientific Chemicals, Inc.
- Labbox. (2023, January 12). Benzoic acid AGR Safety Data Sheet.
- Sigma-Aldrich. (2010, July 19). SAFETY DATA SHEET: Benzoic acid.
- Metascience. (n.d.). Safety Data Sheet: Benzoic acid.
-
Resin4Decor. (2025, December 4). How to Responsibly Dispose of Epoxy Resin Waste. Retrieved from [Link]
-
West System. (n.d.). How Can You Safely Dispose Of Epoxy? Retrieved from [Link]
-
Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]
- Synquest Labs. (n.d.). SAFETY DATA SHEET: Oxirane.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. altascientific.cn [altascientific.cn]
- 5. bioshopcanada.com [bioshopcanada.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 10. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 11. valudor.com [valudor.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 14. Epoxy Resin Spill Cleanup Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. labbox.es [labbox.es]
- 16. ehs.com [ehs.com]
Personal protective equipment for handling 3-(Oxiran-2-ylmethoxy)benzoic acid
This guide provides a comprehensive operational framework for the safe handling, storage, and disposal of 3-(Oxiran-2-ylmethoxy)benzoic acid (also known as m-glycidyloxybenzoic acid).
As a Senior Application Scientist, I have structured this protocol to address the specific dual-hazard nature of this compound: the corrosivity/acidity of the benzoic acid moiety and the alkylating/sensitizing potential of the epoxide (oxirane) group.
Chemical Profile & Hazard Identification
This compound is a bifunctional building block. Its safety profile is dictated by two reactive centers.[1] You must treat this chemical as a severe eye irritant , a skin sensitizer , and a potential mutagen .[2]
| Feature | Chemical Logic | Safety Implication |
| Acidic Group | Carboxylic acid (-COOH) at meta position.[3] | Corrosive/Irritant: Causes immediate pH-dependent tissue damage to eyes and mucous membranes. |
| Epoxide Group | Strained oxirane ring (-C2H3O). | Alkylating Agent: High reactivity with nucleophiles (DNA/proteins). Potential for allergic sensitization and genetic defects (H341/H317). |
| Physical State | Solid (Crystalline powder). | Inhalation Hazard: Fine dust can penetrate deep lung tissue, delivering alkylating agents systemically. |
Critical Warning: Do not rely solely on standard "irritant" protocols. The epoxide group allows this compound to bypass standard biological barriers and react covalently with biological macromolecules.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >10 mg of substance.
Hand Protection: The "Double-Barrier" Rule
Standard nitrile gloves may degrade upon prolonged exposure to the organic solvents often used to dissolve this compound (e.g., DMF, DMSO).
-
Primary Layer (Inner): 4 mil Nitrile (Inspection for pinholes is mandatory).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Laminate (Silver Shield®) if handling solutions >100 mL.
-
Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.
Respiratory & Eye Protection
| Scenario | Eye Protection | Respiratory Protection |
| Weighing Solid (<1 g) | Chemical Goggles (Indirect Vent) | Fume Hood (Sash at 18") |
| Weighing Solid (>1 g) | Chemical Goggles + Face Shield | Fume Hood + N95/P100 Mask (Backup) |
| Solution Handling | Chemical Goggles | Fume Hood |
| Spill Cleanup | Chemical Goggles | Full-Face Respirator (OV/P100 Cartridge) |
Why Goggles? Safety glasses allow dust migration around the lens. The acidic nature of this powder combined with moisture in the eye can cause rapid corneal opacity.
Operational Workflow: From Storage to Reaction
This workflow minimizes exposure and prevents hydrolytic degradation of the epoxide.
Figure 1: Operational workflow emphasizing moisture control to prevent epoxide hydrolysis.
Detailed Protocol Steps
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) if possible. Epoxides can slowly hydrolyze or polymerize if exposed to moisture and heat.
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which would trigger hydrolysis (opening the epoxide ring to a diol).
-
Weighing:
-
Use an anti-static gun or bar if available; organic powders often carry static charge and can "jump" during weighing.
-
Never weigh on an open bench. Use a balance enclosure or fume hood.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, DMF) to the solid, not vice versa, to minimize dust displacement.
-
Caution: The carboxylic acid proton can induce self-polymerization of the epoxide in concentrated solutions. Use immediately or keep dilute.
-
Emergency Response & Spills
Scenario: Powder Spill inside Fume Hood
-
Do not sweep. Sweeping generates airborne dust.
-
Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to wet the powder.
-
Wipe up carefully and place in a sealed hazardous waste bag.
-
Clean surface with 10% Sodium Bicarbonate solution to neutralize the acid residue.
Scenario: Skin/Eye Exposure [1][2][4][5][6]
-
Eyes: Irrigate immediately for 15 minutes .[7] The acid component causes immediate pain; the epoxide causes delayed cellular damage. Transport to ER.
-
Skin: Wash with soap and water.[2][5][7][8][9] Do not use alcohol or solvents on skin, as they enhance the permeation of the epoxide through the dermis.
Disposal Protocols
Disposal must account for the chemical's stability and toxicity.
| Waste Stream | Treatment Method | Rationale |
| Solid Waste | High-Temperature Incineration | Ensures destruction of the stable aromatic ring and epoxide. |
| Liquid Waste (Aqueous) | Adjust pH to 10-11, hold for 24h, then neutralize. | Basic conditions promote hydrolysis of the epoxide to the less toxic glycol (diol). |
| Liquid Waste (Organic) | Halogenated/Non-Halogenated Organic Waste | Do not mix with strong acids or amines in the waste container to prevent exothermic polymerization. |
Self-Validating Disposal Check:
-
Before disposal: Check the pH of the waste stream.
-
Segregation: Ensure no strong oxidizers are in the same waste container (risk of fire with organic acids).
References
-
PubChem. (n.d.).[3] 4-(Oxiran-2-ylmethoxy)benzoic acid (Isomer Analog Data). National Library of Medicine.[3] Retrieved February 18, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved February 18, 2026, from [Link]
Sources
- 1. Documents [merckmillipore.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. 4-(Oxiran-2-ylmethoxy)benzoic acid | C10H10O4 | CID 19753063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pps-essentials.co.uk [pps-essentials.co.uk]
- 5. labbox.es [labbox.es]
- 6. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 7. ehs.com [ehs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
